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Foundational

An In-depth Technical Guide to Ligand-Based Pharmacophore Modeling Using 2-Methoxyquinoline-5-carboxylic Acid as a Core Scaffold

A Senior Application Scientist's Field-Proven Perspective for Drug Discovery Professionals Abstract In the landscape of modern drug discovery, pharmacophore modeling stands out as a powerful computational strategy to dis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Perspective for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, pharmacophore modeling stands out as a powerful computational strategy to distill the essential molecular features required for biological activity. This guide provides a comprehensive, in-depth technical walkthrough of the ligand-based pharmacophore modeling process, using the novel scaffold, 2-Methoxyquinoline-5-carboxylic acid, as a central case study. We will navigate the theoretical underpinnings and practical application of this technique, from initial dataset curation to rigorous model validation. This document is tailored for researchers, medicinal chemists, and computational scientists, offering not just a protocol, but the strategic rationale behind each step. Our narrative is grounded in scientific integrity, ensuring that the methodologies described are robust and self-validating. By the end of this guide, the reader will have a deep understanding of how to leverage pharmacophore modeling to accelerate the identification of novel hit compounds and guide lead optimization efforts.

Introduction: The Rationale for Pharmacophore Modeling in Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive. A significant bottleneck in this process is the identification of novel, potent, and selective molecules that can modulate a biological target of interest. Computational techniques, particularly pharmacophore modeling, have emerged as indispensable tools to navigate the vastness of chemical space and prioritize molecules for synthesis and testing.[1][2]

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal molecular interactions with a specific biological target.[3] These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.[4] By focusing on these essential interaction points rather than the entire chemical structure, pharmacophore models provide a powerful tool for scaffold hopping and the discovery of structurally diverse compounds with similar biological activity.[5]

This guide will focus on a ligand-based pharmacophore modeling approach. This methodology is particularly valuable when the three-dimensional structure of the biological target is unknown or when there is a lack of high-quality protein-ligand complex structures.[2][6] Instead, the model is derived from a set of known active ligands, assuming that they share a common binding mode and therefore a common set of pharmacophoric features.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[7][8][9] The rigid bicyclic structure of the quinoline core provides a robust scaffold for the spatial orientation of various functional groups, making it an attractive starting point for drug design.

Focus Molecule: 2-Methoxyquinoline-5-carboxylic acid

For the purpose of this technical guide, we will center our discussion on 2-Methoxyquinoline-5-carboxylic acid (CAS 1339053-78-9). While the specific biological target of this molecule is not extensively documented in publicly available literature, its structural features—a hydrogen bond accepting methoxy group, a hydrogen bond donating/accepting carboxylic acid, and an aromatic quinoline core—make it an excellent candidate for demonstrating the pharmacophore modeling workflow.

To create a realistic and instructive case study, we will proceed with a hypothetical scenario where 2-Methoxyquinoline-5-carboxylic acid is a key active molecule in a set of compounds targeting a specific kinase involved in cancer cell proliferation. This hypothetical context will allow us to illustrate the entire pharmacophore modeling and validation process in a scientifically rigorous manner.

The Ligand-Based Pharmacophore Modeling Workflow

The development of a robust and predictive ligand-based pharmacophore model is a multi-step process that requires careful planning and execution. The causality behind each experimental choice is critical for the success of the modeling endeavor.

Step 1: Dataset Curation - The Foundation of a Predictive Model

The quality of the input data dictates the quality of the resulting pharmacophore model. The dataset should consist of a collection of molecules with known biological activity against the target of interest.

Experimental Protocol:

  • Training Set Selection:

    • Compile a set of at least 15-20 structurally diverse molecules with a wide range of biological activities (e.g., IC50 or Ki values).

    • For our case study, we will assume a training set of 25 quinoline derivatives with known inhibitory activity against our hypothetical kinase.

    • The most active compounds in this set will be used to generate the pharmacophore hypotheses.

  • Test Set Selection:

    • Independently, curate a test set of active and inactive molecules that were not used in the training set. This set is crucial for validating the predictive power of the final pharmacophore model.[10]

    • Our test set will consist of 50 molecules, including 15 known actives and 35 inactives (decoys).

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy conformations. This is a critical step as the bioactive conformation of the ligand is often not its lowest energy state in solution.

    • Utilize a reputable conformational analysis tool, such as those available in software packages like MOE (Molecular Operating Environment)[3][11], Discovery Studio[1], or LigandScout[3].

Trustworthiness Check: The dataset should be diverse enough to avoid building a model that is overly specific to a particular chemical series. The inclusion of moderately active and inactive compounds helps to define the boundaries of the pharmacophoric space.

Step 2: Pharmacophore Model Generation

With a curated and conformationally sampled training set, the next step is to identify the common pharmacophoric features among the most active molecules.

Experimental Protocol:

  • Feature Definition: Define the types of pharmacophoric features to be considered. Standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (H)

    • Aromatic Ring (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Hypothesis Generation: Employ a pharmacophore generation algorithm, such as HipHop or HypoGen, often found in software like Catalyst or PHASE.[12][13] These algorithms identify common feature arrangements present in the active molecules.

    • The algorithm will generate a series of pharmacophore hypotheses, each with a different combination of features and spatial constraints.

    • For our 2-Methoxyquinoline-5-carboxylic acid case study, we would expect features corresponding to the quinoline's aromatic rings, the methoxy group's HBA potential, and the carboxylic acid's HBD/HBA and NI characteristics.

Visualization of the Workflow:

PharmacophoreGenerationWorkflow cluster_DataPrep Dataset Preparation cluster_ModelGen Model Generation cluster_Validation Model Validation TrainingSet Training Set Curation (Active Molecules) Conformers Conformational Analysis TrainingSet->Conformers FeaturePerception Pharmacophore Feature Perception Conformers->FeaturePerception HypoGen Hypothesis Generation (e.g., HipHop, HypoGen) FeaturePerception->HypoGen RankHypotheses Rank & Score Hypotheses HypoGen->RankHypotheses TestSet Test Set & Decoy Set Screening RankHypotheses->TestSet ROC ROC Curve Analysis TestSet->ROC FinalModel Validated Pharmacophore Model ROC->FinalModel PharmacophoreModel Aro1 Aromatic Aro2 Aromatic Aro1->Aro2 3.5 Å HBA HBA Aro1->HBA 4.2 Å NI_HBD NI / HBD Aro2->NI_HBD 5.1 Å HBA->NI_HBD 6.5 Å Hydrophobic Hydrophobic NI_HBD->Hydrophobic 3.8 Å

Caption: A Hypothetical 5-Point Pharmacophore Model for a Kinase Inhibitor.

Conclusion and Future Directions

This guide has provided a detailed, technically-grounded framework for ligand-based pharmacophore modeling using 2-Methoxyquinoline-5-carboxylic acid as an illustrative scaffold. We have emphasized the importance of a structured workflow, from meticulous dataset preparation to rigorous statistical validation. The causality behind each decision in the modeling process is paramount to developing a truly predictive and useful model.

The power of pharmacophore modeling lies in its ability to abstract complex chemical information into a simple and intuitive representation of molecular recognition. [1]When applied correctly, it is an invaluable tool for accelerating drug discovery campaigns.

Future advancements in this field will likely involve the integration of machine learning and artificial intelligence to enhance the accuracy of pharmacophore model generation and validation. Furthermore, the combination of ligand-based and structure-based approaches, where possible, will continue to provide a more holistic understanding of ligand-receptor interactions.

References

  • List of softwares related to pharmacophore modeling. ResearchGate. [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Hindawi. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. [Link]

  • Directory of computer-aided Drug Design tools. Click2Drug. [Link]

  • OpenPharmaco: Open-source Protein-based Pharmacophore Modeling Software. GitHub. [Link]

  • Pharmacophore Modeling - Computational Chemistry Glossary. Deep Origin. [Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers in Pharmacology. [Link]

  • Validation of the generated pharmacophore model. Bio-protocol. [Link]

  • Phase | Schrödinger. Schrödinger. [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PMC. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

  • Validation of the pharmacophore model by ROC method. ResearchGate. [Link]

  • Pharmacophore‐Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline/Quinoline Derivatives: Discovery of EGFR Inhibitors with Low Nanomolar Activity. ResearchGate. [Link]

  • SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. Journal of Chemical, Biological and Medicinial Sciences. [Link]

  • e‐Pharmacophore‐based design strategy of quinoline derivatives. ResearchGate. [Link]

  • Ligand-Based Pharmacophore Modeling using RDKit. YouTube. [Link]

  • Pharmacophore Model Development Guide. Scribd. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

  • How To Create And Use A Pharmacophore In MOE. YouTube. [Link]

  • 2-Methoxyquinoline-5-carboxylic acid. USCKS. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

  • Morpholine compounds.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. Royal Society of Chemistry. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • 2-methoxyquinoline-7-carboxylic acid. PubChemLite. [Link]

  • 2-methoxyquinoline-6-carboxylic acid. NextSDS. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyquinoline-5-carboxylic acid: pKa and Isoelectric Point

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxyquinoline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyquinoline-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline scaffold is a common feature in a wide array of biologically active molecules, and the specific substitution pattern of a methoxy group and a carboxylic acid imparts unique physicochemical properties that are critical to its behavior in biological systems. Understanding the acid dissociation constant (pKa) and the isoelectric point (pI) of this molecule is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for optimizing its formulation and delivery.

This technical guide provides a comprehensive exploration of the pKa and isoelectric point of 2-Methoxyquinoline-5-carboxylic acid, delving into the theoretical underpinnings of these properties, computational prediction methodologies, and detailed experimental protocols for their determination.

Theoretical Background and Estimated Values

2-Methoxyquinoline-5-carboxylic acid is an amphoteric molecule, possessing both a basic nitrogen atom within the quinoline ring system and an acidic carboxylic acid group. This dual nature means it can exist in cationic, neutral (zwitterionic), and anionic forms depending on the pH of its environment.

Understanding pKa

The pKa is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid, while a higher pKa for the conjugate acid of a base indicates a stronger base. For 2-Methoxyquinoline-5-carboxylic acid, we are interested in two primary pKa values:

  • pKa1 (Acidic): The dissociation of the proton from the carboxylic acid group (-COOH).

  • pKa2 (Basic): The protonation of the quinoline nitrogen atom.

To estimate these values, we can consider the pKa of the parent molecules and the electronic effects of the substituents.

Electronic Effects of Substituents:

  • Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group.[1] This withdrawal of electron density from the quinoline ring will decrease the basicity of the quinoline nitrogen, thus lowering its pKa value compared to unsubstituted quinoline.

  • Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom, but it is electron-donating through resonance (+R effect) by delocalizing its lone pair of electrons into the aromatic system.[2] In the 2-position of the quinoline ring, the methoxy group's electron-donating resonance effect is expected to increase the electron density on the quinoline nitrogen, thereby increasing its basicity and raising its pKa.[3]

Estimation of pKa Values:

The pKa of unsubstituted quinoline is approximately 4.9.[4][5] The electron-withdrawing carboxylic acid at the 5-position will decrease this value, while the electron-donating methoxy group at the 2-position will increase it. The net effect will depend on the relative strengths of these opposing influences.

For the carboxylic acid group, the pKa of benzoic acid is around 4.2. The quinoline ring system, being electron-withdrawing itself, will likely decrease the pKa of the attached carboxylic acid, making it a stronger acid.

Based on these considerations, we can estimate the following pKa values for 2-Methoxyquinoline-5-carboxylic acid:

  • pKa1 (-COOH): Expected to be in the range of 3.5 - 4.5 .

  • pKa2 (Quinoline N): Expected to be in the range of 4.0 - 5.0 .

Understanding the Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For an amphoteric molecule with two ionizable groups like 2-Methoxyquinoline-5-carboxylic acid, the pI can be calculated using the following formula:[4][6]

pI = (pKa1 + pKa2) / 2

Using our estimated pKa values, the isoelectric point of 2-Methoxyquinoline-5-carboxylic acid is estimated to be in the range of 3.75 to 4.75 . At this pH, the molecule will primarily exist as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and a protonated quinoline nitrogen (NH⁺). This state of minimum net charge often corresponds to the point of minimum aqueous solubility.

Computational Prediction of pKa and Isoelectric Point

In modern drug discovery, in silico prediction of physicochemical properties is an indispensable tool for the rapid screening of large compound libraries.[7] Several software packages employ sophisticated algorithms to provide accurate estimations of pKa and pI.

Prediction Methodologies:

  • ACD/Labs Percepta: This software utilizes a fragment-based approach, drawing upon a large database of experimentally determined pKa values.[2][8] It employs Hammett-type equations and considers various electronic and steric effects to calculate pKa for a wide range of chemical structures.[9][10]

  • ChemAxon's Marvin: This platform also offers robust pKa and pI prediction tools based on the calculation of partial charge distribution within the molecule.[11][12] It accounts for tautomerization and the ionization of multiple sites.[13]

The predicted values from such software provide valuable initial data points for further experimental validation.

Experimental Determination of pKa and Isoelectric Point

While theoretical estimations and computational predictions are useful, experimental determination remains the gold standard for obtaining accurate pKa and pI values.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[14][15] The technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Experimental Protocol for Potentiometric Titration:

  • Sample Preparation:

    • Accurately weigh a sample of 2-Methoxyquinoline-5-carboxylic acid.

    • Due to its likely poor aqueous solubility, dissolve the compound in a co-solvent system, such as a methanol-water or DMSO-water mixture.[16] The use of co-solvents requires extrapolation of the apparent pKa (psKa) to zero co-solvent concentration to obtain the aqueous pKa.[14]

    • Ensure the final concentration is sufficient for detection, typically around 1-5 mM.[17]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions at the experimental temperature.

    • Place the sample solution in a thermostated vessel and purge with an inert gas like nitrogen or argon to remove dissolved carbon dioxide.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration Procedure:

    • To determine both pKa values, perform a biphasic titration. First, titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate the quinoline nitrogen fully.

    • Then, titrate the resulting solution with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. These can be determined from the inflection points of the titration curve, which are more accurately found by plotting the first or second derivative of the curve.[17]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Sample in Co-solvent D Titrate with HCl A->D Sample Solution B Calibrate pH Meter B->D C Purge with N2/Ar C->D E Titrate with NaOH D->E Acidified Solution F Record pH vs. Volume E->F Incremental Addition G Plot Titration Curve F->G H Calculate Derivatives G->H I Determine pKa Values H->I

Potentiometric Titration Workflow
Determination of Isoelectric Point by Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing is a high-resolution technique that separates amphoteric molecules based on their isoelectric point in a pH gradient.[18][19]

Experimental Protocol for Capillary Isoelectric Focusing:

  • Sample and Capillary Preparation:

    • Dissolve the 2-Methoxyquinoline-5-carboxylic acid sample in a solution containing carrier ampholytes that will establish the desired pH gradient.[20]

    • Include pI markers, which are small molecules with known isoelectric points, for calibration.[21]

    • Prepare the capillary (typically a coated fused-silica capillary to minimize electroosmotic flow) by rinsing with appropriate solutions.[21]

  • cIEF Setup:

    • Fill the prepared capillary with the sample-ampholyte mixture.

    • Place the capillary ends into anolyte (an acidic solution, e.g., phosphoric acid) and catholyte (a basic solution, e.g., sodium hydroxide) reservoirs.[1]

  • Focusing and Mobilization:

    • Apply a high voltage across the capillary. This causes the ampholytes to migrate and form a stable pH gradient.

    • The sample molecules will migrate through this gradient until they reach the pH that corresponds to their pI, at which point they have no net charge and stop moving. This is the "focusing" step.[1]

    • After focusing, the separated zones are moved past a detector. This "mobilization" can be achieved by applying pressure or by chemical means.[1]

  • Data Analysis:

    • The pI markers are used to create a calibration curve of migration time versus pI.

    • The pI of 2-Methoxyquinoline-5-carboxylic acid is then determined by interpolating its migration time on this calibration curve.

cIEF_Workflow A Prepare Sample with Ampholytes & pI Markers B Fill Coated Capillary A->B C Place Capillary in Anolyte & Catholyte B->C D Apply High Voltage (Focusing) C->D E Mobilize Zones Past Detector D->E F Generate Calibration Curve with pI Markers E->F G Determine Sample pI F->G

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Foundational

Structural Elucidation and Supramolecular Architecture of 2-Methoxyquinoline-5-carboxylic Acid: A Comprehensive Crystallographic Guide

Executive Summary The precise three-dimensional arrangement of atoms within a crystal lattice dictates the physicochemical properties, solubility, and bioavailability of active pharmaceutical ingredients (APIs). 2-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional arrangement of atoms within a crystal lattice dictates the physicochemical properties, solubility, and bioavailability of active pharmaceutical ingredients (APIs). 2-Methoxyquinoline-5-carboxylic acid (2-MQ-5-CA) represents a critical heterocyclic building block in rational drug design and advanced materials science[1]. This whitepaper provides an authoritative, in-depth guide to the crystallographic characterization of 2-MQ-5-CA. By detailing the causality behind supramolecular self-assembly and outlining a self-validating Single-Crystal X-Ray Diffraction (SC-XRD) protocol, this document serves as a definitive resource for structural chemists and drug development professionals.

Molecular Architecture and Supramolecular Causality

Topography of the Quinoline Core

The molecular architecture of 2-MQ-5-CA is defined by a rigid, fused bicyclic quinoline system. Crystallographic studies on closely related analogs, such as 2-methoxyquinoline-3-carbaldehyde, demonstrate that the quinoline ring system is essentially planar[2]. Furthermore, the 2-methoxy group is forced into near-coplanarity with the aromatic system due to resonance stabilization (delocalization of the oxygen lone pair into the π -system) and the minimization of steric clashes[2]. This rigid planarity is a critical causal factor in the solid state, as it heavily favors dense, parallel π−π stacking interactions between adjacent molecular layers.

The R22​(8) Supramolecular Synthon

The 5-carboxylic acid moiety acts as the primary driver of crystal packing. Carboxylic acids possess a strong thermodynamic tendency to self-assemble via complementary hydrogen bond donor (–OH) and acceptor (C=O) sites[3]. In the solid state, this results in the formation of a highly stable, centrosymmetric cyclic dimer[4].

Crystallographically, this motif is classified using graph-set notation as an R22​(8) ring[5]. The causality behind this specific assembly is energetic: the formation of two strong, directional O–H O hydrogen bonds significantly lowers the free energy of the crystal lattice, overriding weaker dispersive forces during the nucleation phase. Once the R22​(8) dimers form, they act as the fundamental repeating units (synthons) that subsequently stack via π−π interactions (centroid-centroid distances typically 3.6–3.8 Å)[2] and secondary C–H O or C–H N interactions to build the macroscopic crystal.

Self-Validating Experimental Protocol for SC-XRD

To ensure absolute scientific integrity, the elucidation of the 2-MQ-5-CA crystal structure must follow a closed-loop, self-validating methodology. Each step acts as a quality control gate for the subsequent phase.

Step 1: High-Purity Synthesis and Isolation
  • Procedure: Synthesize 2-MQ-5-CA and purify via preparative HPLC to achieve >99% purity.

  • Causality: Chemical impurities act as lattice disruptors. Even trace contaminants can cause premature nucleation, leading to twinned crystals, microcrystalline powders, or amorphous precipitates rather than diffraction-quality single crystals.

  • Validation: The batch is validated via 1 H-NMR and LC-MS before proceeding to crystallization.

Step 2: Controlled Crystallization via Vapor Diffusion
  • Procedure: Dissolve 50 mg of purified 2-MQ-5-CA in a minimum volume of a good solvent (e.g., Dichloromethane). Place this vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., Hexane or Methanol). Allow the anti-solvent to slowly diffuse into the primary solution over 7–14 days.

  • Causality: Vapor diffusion creates a highly controlled, asymptotic approach to supersaturation. This slow kinetic regime allows molecules to reversibly attach and detach from the growing crystal face, correcting stacking faults and ensuring a defect-free lattice.

  • Validation: Crystals are examined under a polarized light microscope. Uniform extinction of light upon rotation confirms the presence of a single, untwinned domain.

Step 3: Cryogenic Data Collection
  • Procedure: Harvest a crystal (optimal dimensions: 0.1×0.1×0.2 mm), mount it on a MiTeGen loop using perfluoropolyether oil, and immediately flash-cool to 100 K in a nitrogen cold stream. Collect diffraction data using a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å).

  • Causality: Flash-cooling to 100 K drastically reduces the thermal vibration of atoms (the Debye-Waller factor). This sharpens the diffraction spots at high Bragg angles, yielding high-resolution electron density maps. Mo radiation is chosen for its high penetration depth, minimizing absorption errors inherent to organic compounds[6].

  • Validation: The diffractometer software attempts to index the first 50 frames. A successful unit cell determination with an I/σ(I)>2 validates the crystal's internal order.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing (e.g., SHELXT) to generate the initial electron density map. Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Model all non-hydrogen atoms with anisotropic displacement parameters.

  • Causality: Intrinsic phasing mathematically derives the phases directly from the intensities, eliminating user bias. Anisotropic refinement accounts for the non-spherical thermal motion of atoms, providing exact bond lengths and angles.

  • Validation: The refinement is self-validating. A Goodness-of-Fit (GoF) approaching 1.0 and a final R1​ value <0.05 mathematically prove that the proposed structural model perfectly matches the raw diffraction data.

Mechanistic Workflow Diagram

The following diagram maps the logical progression and self-validating nature of the crystallographic pipeline.

G N1 1. High-Purity Synthesis (>99% HPLC) N2 2. Binary Solvent Crystallization (Vapor Diffusion) N1->N2 Validated by NMR/LC-MS N3 3. Crystal Harvesting (0.1 - 0.3 mm dimensions) N2->N3 Validated by Birefringence N4 4. X-Ray Diffraction (Cryogenic 100K, Mo Kα) N3->N4 Validated by Indexing N5 5. Structure Solution (Intrinsic Phasing) N4->N5 Validated by I/σ(I) > 2 N6 6. Anisotropic Refinement (Least-Squares on F²) N5->N6 Validated by Electron Density N7 7. Validation & Deposition (CheckCIF & CSD) N6->N7 Validated by GoF ~ 1.0

Fig 1. Self-validating SC-XRD workflow for 2-Methoxyquinoline-5-carboxylic acid elucidation.

Quantitative Data Projections

Based on the established crystallographic behavior of isostructural quinoline-carboxylic acids[6] and the geometric constraints of the R22​(8) synthon[4][5], the following quantitative parameters are expected upon successful refinement of 2-MQ-5-CA.

Table 1: Expected Crystallographic and Refinement Parameters

ParameterExpected Value / RangeCausality / Significance
Crystal System Monoclinic or TriclinicTypical packing for low-symmetry, asymmetric organic molecules.
Space Group P21​/c or P1ˉ Inversion centers facilitate the formation of the centrosymmetric R22​(8) dimer.
Temperature 100(2) KSuppresses thermal atomic displacement, enhancing high-angle reflections.
Radiation Mo ( λ=0.71073 Å)High penetration depth; minimizes absorption artifacts in light-atom structures.
R1​ (Final) <0.05 Indicates >95% agreement between the calculated model and observed data.
Goodness-of-Fit 0.95−1.05 Validates that the structural model is neither over- nor under-parameterized.

Table 2: Expected Supramolecular Geometry (Hydrogen Bonding)

Interaction TypeDonor-Acceptor d(D⋯A) (Å)Angle ∠D−H⋯A ( )Graph Set
Primary H-Bond O–H O (Carboxyl)2.60 – 2.68 >170 R22​(8)
Secondary H-Bond C–H N (Quinoline)3.20 – 3.40 >150 C(4) or D
π−π Stacking Centroid Centroid3.60 – 3.80N/AInter-layer

Conclusion

The structural elucidation of 2-Methoxyquinoline-5-carboxylic acid relies on understanding the interplay between its rigid, planar methoxyquinoline core and the strong thermodynamic drive of its carboxylic acid moiety to form R22​(8) dimers. By employing a rigorous, self-validating SC-XRD methodology—from binary solvent vapor diffusion to cryogenic data collection and intrinsic phasing—researchers can extract highly accurate atomic coordinates. This foundational data is indispensable for subsequent polymorphism screening, computational docking studies, and the rational design of next-generation therapeutics.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methoxyquinoline-5-carboxylic Acid

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 2-Methoxyquinoline-5-carboxylic acid, a key heterocyclic building block for researchers in medicinal chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-Methoxyquinoline-5-carboxylic acid, a key heterocyclic building block for researchers in medicinal chemistry and drug development. The protocol is structured to ensure scientific integrity, detailing not only the procedural steps but also the underlying chemical principles and critical safety considerations. The synthesis is approached via a multi-step sequence, culminating in a Sandmeyer reaction. This guide is intended for an audience of trained researchers and scientists, providing them with a robust and reproducible methodology.

Introduction

Quinoline carboxylic acids are a class of compounds of significant interest in the pharmaceutical industry due to their presence in a wide range of biologically active molecules. The specific substitution pattern of 2-Methoxyquinoline-5-carboxylic acid makes it a valuable intermediate for the synthesis of novel therapeutic agents. This protocol outlines a reliable synthetic route, commencing with the construction of a substituted quinoline core, followed by functional group manipulations to yield the target molecule. The chosen pathway prioritizes the use of readily available starting materials and established chemical transformations to ensure a high degree of success for the proficient chemist.

Theoretical Background: The Synthetic Strategy

The synthesis of 2-Methoxyquinoline-5-carboxylic acid is strategically designed in three main stages:

  • Quinoline Ring Formation: Construction of a 2-methoxy-5-nitroquinoline intermediate. This can be achieved through established methods for quinoline synthesis, such as the Combes or a related cyclization reaction, starting from an appropriately substituted aniline.

  • Reduction of the Nitro Group: The nitro group at the 5-position serves as a precursor to the amine. This transformation is a standard reduction, typically carried out with high efficiency using reagents like tin(II) chloride or through catalytic hydrogenation.

  • Sandmeyer Reaction and Hydrolysis: This is the pivotal step where the 5-amino-2-methoxyquinoline is converted to the target carboxylic acid. The process involves two key transformations:

    • Diazotization and Cyanation: The primary amino group is first converted into a diazonium salt, which is a versatile intermediate.[1] In the presence of a copper(I) cyanide catalyst, the diazonium group is displaced by a nitrile (cyano) group.[2] This classic transformation is known as the Sandmeyer reaction.[1][3]

    • Hydrolysis: The resulting 2-methoxyquinoline-5-carbonitrile is then subjected to hydrolysis under acidic or basic conditions to convert the nitrile functional group into the desired carboxylic acid.

This multi-step approach allows for a controlled and systematic construction of the target molecule.

Experimental Protocols

Part 1: Synthesis of 5-Amino-2-methoxyquinoline (Intermediate)
Part 2: Synthesis of 2-Methoxyquinoline-5-carboxylic Acid via Sandmeyer Reaction

This section details the conversion of 5-amino-2-methoxyquinoline to the final product.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Amino-2-methoxyquinoline≥98%Commercially available
Hydrochloric Acid (HCl)Concentrated, 37%ACS Reagent GradeCorrosive
Sodium Nitrite (NaNO₂)≥99%ACS Reagent GradeOxidizer, Toxic
Copper(I) Cyanide (CuCN)≥98%Technical GradeHighly Toxic
Sodium Cyanide (NaCN)≥97%ACS Reagent GradeHighly Toxic
Sulfuric Acid (H₂SO₄)Concentrated, 98%ACS Reagent GradeCorrosive
Dichloromethane (CH₂Cl₂)HPLC Grade
Sodium Bicarbonate (NaHCO₃)Saturated Solution
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water
Ice

Step 1: Diazotization of 5-Amino-2-methoxyquinoline

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-amino-2-methoxyquinoline (10.0 g, 57.4 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

  • Cool the stirred suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (4.36 g, 63.2 mmol) in water (15 mL) and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature of the reaction mixture is maintained below 5 °C.[4] The reaction is exothermic.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete. This solution should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a separate 500 mL flask, prepare a solution of copper(I) cyanide (6.17 g, 68.9 mmol) and sodium cyanide (7.03 g, 143.5 mmol) in water (100 mL). Warm the mixture gently if necessary to achieve a clear solution, then cool it to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred cuprous cyanide solution. A vigorous evolution of nitrogen gas will occur.[2] Control the rate of addition to maintain the reaction temperature below 20 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature.

Step 3: Work-up and Isolation of 2-Methoxyquinoline-5-carbonitrile

  • Extract the reaction mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-methoxyquinoline-5-carbonitrile.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 4: Hydrolysis of 2-Methoxyquinoline-5-carbonitrile

  • Combine the purified 2-methoxyquinoline-5-carbonitrile from the previous step with a mixture of concentrated sulfuric acid (20 mL) and water (20 mL) in a round-bottom flask.

  • Heat the mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 100 g).

  • A precipitate of 2-Methoxyquinoline-5-carboxylic acid will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Visualization of the Workflow

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_hydrolysis Step 3: Hydrolysis & Purification start 5-Amino-2-methoxyquinoline in HCl/H₂O na_no2 Add NaNO₂ solution at 0-5 °C start->na_no2 Stir diazonium 2-Methoxy-5-quinoline diazonium chloride solution na_no2->diazonium Stir for 30 min reaction Reaction Mixture (N₂ evolution) diazonium->reaction Slow Addition cu_cn CuCN/NaCN solution at 0-5 °C heating Heat to 50-60 °C reaction->heating cyanation_product Crude 2-methoxyquinoline- 5-carbonitrile heating->cyanation_product hydrolysis_start 2-Methoxyquinoline- 5-carbonitrile cyanation_product->hydrolysis_start Purification reflux Reflux with H₂SO₄/H₂O hydrolysis_start->reflux precipitation Pour onto ice & precipitate reflux->precipitation filtration Filter and wash precipitation->filtration recrystallization Recrystallize filtration->recrystallization final_product 2-Methoxyquinoline- 5-carboxylic acid recrystallization->final_product caption Figure 1: Experimental workflow for the synthesis of 2-Methoxyquinoline-5-carboxylic acid. PurificationAnalysis cluster_purification Purification cluster_analysis Characterization crude Crude Product recrystallize Recrystallization (e.g., from Ethanol) crude->recrystallize pure Purified Solid recrystallize->pure mp Melting Point pure->mp nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir final_confirmation Structural Confirmation & Purity Assessment nmr->final_confirmation ms->final_confirmation ir->final_confirmation caption Figure 2: Workflow for the purification and analysis of the final product.

Caption: Figure 2: Workflow for the purification and analysis of the final product.

Safety Precautions and Waste Disposal

Safety:

  • Diazonium Salts: Diazonium salts are potentially explosive, particularly when dry. [5]All operations involving diazonium salts must be conducted in solution and at low temperatures (0-5 °C). Never isolate the diazonium salt intermediate.

  • Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic and can be fatal if ingested or absorbed through the skin. All handling of these reagents must be performed in a well-ventilated chemical fume hood. [2]Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. A cyanide antidote kit should be readily available.

  • Acids: Concentrated hydrochloric and sulfuric acids are highly corrosive. Handle with extreme care and appropriate PPE.

  • General Precautions: Conduct all steps of this synthesis in a well-ventilated fume hood. Be aware of the exothermic nature of the diazotization and cyanation reactions and have appropriate cooling baths ready.

Waste Disposal:

  • Cyanide Waste: All aqueous waste containing cyanide must be quenched before disposal. This can be achieved by treatment with an excess of sodium hypochlorite solution (bleach) under basic conditions (pH > 10, adjusted with NaOH). The mixture should be stirred for several hours to ensure complete oxidation of the cyanide.

  • Acidic Waste: Neutralize acidic waste with a suitable base (e.g., sodium bicarbonate) before disposal.

  • Organic Waste: Collect all organic solvents and residues in a designated chlorinated or non-chlorinated waste container as appropriate.

  • Follow all local and institutional regulations for chemical waste disposal.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • Elderfield, R. C., & McCarthy, J. R. (1951). The Synthesis of 5-Amino-2-methoxyquinoline. Journal of the American Chemical Society, 73(3), 1235–1237.
  • Benchchem. (n.d.). Application Notes and Protocols: The Sandmeyer Reaction of o-Toluidine.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004).
  • Benchchem. (n.d.). Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide.
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (n.d.).
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004).
  • PubChem. (n.d.). 2-Methoxyquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Pfitzinger Quinoline Synthesis.
  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • EvitaChem. (n.d.). 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Sigma-Aldrich. (n.d.). 8-Amino-5-methoxyquinoline 95 30465-68-0.
  • Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1. (1946). Journal of the American Chemical Society.
  • The Pfitzinger Reaction. (Review). (n.d.).
  • Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis.
  • Amerigo Scientific. (n.d.). 8-Amino-5-methoxyquinoline (95%).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Doebner Reaction.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC.
  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (2009). ConnectSci.
  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF. (n.d.).
  • CN103804289A - Method for synthetizing 6-methoxyquinoline. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Khan Academy. (n.d.). Sandmeyer reaction (video). Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
  • RECENT ADVANCES IN CYAN
  • ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 2-METHOXYCINNAMIC ACID(1011-54-7) 1H NMR spectrum.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026). PMC.
  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids. (n.d.).
  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021). Semantic Scholar.
  • Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF. (2025).
  • Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applic
  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. (2024). MDPI.
  • Synthesis and Absorption Spectra of Monoazo Dyes derived
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Methoxyquinoline-5-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Abstract The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This heterocyclic system offers a rigid framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This heterocyclic system offers a rigid framework that can be strategically functionalized to interact with various biological targets, leading to diverse therapeutic effects including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[3][4][5] This document provides a detailed guide for researchers and drug development professionals on the practical application of 2-Methoxyquinoline-5-carboxylic acid , a key building block for synthesizing novel molecular entities. We present validated, step-by-step protocols for its derivatization via amide bond formation and esterification, explain the chemical rationale behind these procedures, and discuss the strategic implications for drug discovery programs.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is considered a "privileged scaffold".[2] Its unique structure allows for modification at numerous positions, enabling the fine-tuning of physicochemical and pharmacological properties.[2] The introduction of a carboxylic acid group provides a critical synthetic handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). The carboxylic acid at the C-5 position, combined with the methoxy group at the C-2 position, offers a unique electronic and steric profile for designing next-generation therapeutics. Modifications at the carboxylic acid site can profoundly impact a molecule's solubility, membrane permeability, and ability to form key interactions with biological targets.[6]

Strategic Overview: Synthetic Utility

2-Methoxyquinoline-5-carboxylic acid serves as an ideal starting point for creating libraries of compounds. The primary reaction site is the carboxylic acid, which can be readily converted into a variety of functional groups. This guide focuses on two of the most common and impactful transformations in medicinal chemistry: amide bond formation and esterification.

G cluster_0 Core Building Block cluster_1 Key Chemical Transformations cluster_2 Resulting Molecular Classes cluster_3 Downstream Applications A 2-Methoxyquinoline- 5-carboxylic acid B Amide Bond Formation A->B Amine + Coupling Agent C Esterification A->C Alcohol + Coupling Agent/Catalyst D Novel Amide Library (New Chemical Entities) B->D E Ester Derivatives (Prodrugs, Bioisosteres) C->E F Biological Screening & Lead Optimization D->F E->F

Caption: General workflow for utilizing the building block.

Application I: Amide Bond Formation

The formation of an amide bond is the most frequently used reaction in medicinal chemistry, essential for creating peptides, peptidomimetics, and a vast range of other drug candidates.[7] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8][9] Therefore, activating the carboxylic acid with a coupling reagent is necessary to facilitate nucleophilic attack by the amine.

Protocol 1: EDC/NHS-Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, and N-hydroxysuccinimide (NHS) to form a semi-stable active ester intermediate. This intermediate is less susceptible to hydrolysis and reacts efficiently with primary and secondary amines to form the desired amide. The byproducts of this reaction are water-soluble, simplifying purification.[10]

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Work-up & Purification start Dissolve 2-Methoxyquinoline-5-carboxylic acid (1.0 eq) in anhydrous DMF/DCM add_reagents Add NHS (1.2 eq) followed by EDC (1.2 eq) start->add_reagents stir Stir at room temperature for 30-60 min to form active ester add_reagents->stir add_amine Add amine (1.1 eq) and DIPEA (2.0 eq, if amine is a salt) stir->add_amine stir_couple Stir at room temperature for 2-16 hours add_amine->stir_couple monitor Monitor reaction progress by TLC or LC-MS stir_couple->monitor workup Perform aqueous work-up: Dilute with EtOAc, wash with aq. HCl, aq. NaHCO₃, and brine. monitor->workup purify Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify product Characterize final amide product purify->product

Caption: Step-by-step workflow for EDC/NHS amide coupling.

Detailed Methodology:

  • Activation:

    • In a clean, dry round-bottom flask, dissolve 2-Methoxyquinoline-5-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • To this solution, add N-hydroxysuccinimide (NHS, 1.2 equivalents).

    • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) portion-wise while stirring.

    • Allow the mixture to stir at room temperature for 30-60 minutes. Formation of the NHS-activated ester can be monitored by LC-MS.

  • Coupling:

    • In a separate vial, dissolve the desired amine (1.1 equivalents) in a minimal amount of the reaction solvent.

    • Add the amine solution to the pre-activated carboxylic acid mixture.

    • If the amine is provided as a hydrochloride or other salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture to liberate the free amine.

    • Stir the reaction at room temperature for 2-16 hours.

  • Monitoring and Work-up:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[8]

    • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Table: Comparison of Common Amide Coupling Reagents

The choice of coupling reagent can be critical depending on the substrate's complexity and the potential for side reactions like racemization in chiral compounds.

Coupling Reagent SystemKey AdvantagesCommon Side Reactions/Drawbacks
EDC / NHS Water-soluble byproducts, easy work-up.[8]Moderate reactivity.
DCC / HOBt Highly effective, inexpensive.Dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.[10]
HATU / DIPEA Very high reactivity, fast reaction times, low racemization.Higher cost, byproduct removal can be challenging.
PyBOP / DIPEA High efficiency, especially for hindered substrates.Forms carcinogenic HMPA as a byproduct.[10]

Application II: Esterification

Esterification of the carboxylic acid is a valuable strategy for creating prodrugs, which can improve bioavailability, or for generating bioisosteres that can modulate a compound's pharmacokinetic properties.[11] While classic Fischer esterification using strong acid and heat is effective for simple substrates, milder methods are required for complex molecules with sensitive functional groups.[12]

Protocol 2: DCC/DMAP-Mediated Esterification

This method employs Dicyclohexylcarbodiimide (DCC) as the activating agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as a highly efficient acylation catalyst.[13] This procedure is performed under mild, neutral conditions at room temperature and is suitable for a wide variety of alcohols, including sterically hindered ones.

Detailed Methodology:

  • Setup:

    • Dissolve 2-Methoxyquinoline-5-carboxylic acid (1.0 equivalent), the desired alcohol (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM in a round-bottom flask.

    • Cool the flask in an ice bath (0 °C).

  • Reaction:

    • Dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM and add it dropwise to the cooled solution over 5-10 minutes.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU.[13]

    • Wash the filtrate sequentially with 0.5 N HCl and saturated aqueous NaHCO₃.[13]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude ester by flash column chromatography.

Biological & Pharmacological Context

The derivatization of the quinoline-5-carboxylic acid scaffold is a proven strategy for generating potent bioactive agents. The carboxylic acid itself, or its ability to be modified, can be crucial for activity.

  • Antiproliferative and Anti-inflammatory Activity: Various quinoline carboxylic acid derivatives have demonstrated significant antiproliferative effects against cancer cell lines and notable anti-inflammatory properties.[14] The ability of the quinoline nitrogen and the carboxylate oxygen to chelate metal ions is a potential mechanism of action for some of these compounds.[14]

  • Structure-Activity Relationship (SAR) Modulation: The amide and ester derivatives synthesized from 2-Methoxyquinoline-5-carboxylic acid serve as probes to explore SAR. By varying the R-group on the amide or ester, researchers can systematically alter properties like lipophilicity, hydrogen bonding capacity, and steric bulk to optimize target engagement and cellular activity.[2][6]

Caption: Impact of derivatization on key drug properties.

Conclusion

2-Methoxyquinoline-5-carboxylic acid is a high-value, strategically functionalized building block for modern medicinal chemistry. Its carboxylic acid handle provides a reliable entry point for diversification using robust and well-established synthetic protocols, such as those detailed in these notes. The resulting amide and ester derivatives are key components in the construction of compound libraries aimed at discovering and optimizing novel therapeutics across a wide spectrum of diseases.

References

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine. Available at: [Link]

  • Request PDF. (n.d.). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Available at: [Link]

  • PMC. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • PubMed. (n.d.). Quinoline: An Attractive Scaffold in Drug Design. Available at: [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • PMC. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Methoxyquinoline-4-carboxylic Acid. Available at: [Link]

  • PubChemLite. (n.d.). 2-methoxyquinoline-7-carboxylic acid (C11H9NO3). Available at: [Link]

  • Der Pharma Chemica. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Available at: [Link]

  • MDPI. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of 2-Methoxyquinoline-5-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Rationale Peptide therapeutics bridge the critical gap between small molecule drugs and large recombinant biologics, offering high target specificity with manageable and scalable synthesis profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Peptide therapeutics bridge the critical gap between small molecule drugs and large recombinant biologics, offering high target specificity with manageable and scalable synthesis profiles[1]. However, native linear peptides often suffer from poor proteolytic stability and lack defined secondary structures in aqueous isolation[2]. The incorporation of non-canonical aromatic building blocks, such as quinoline derivatives, has emerged as a powerful strategy to induce helical folding (creating "foldamers"), enhance intermolecular π-π stacking, and improve overall pharmacokinetic properties[2].

2-Methoxyquinoline-5-carboxylic acid (CAS: 1339053-78-9)[3] is a highly versatile, commercially available building block for SPPS. Its integration into a peptide sequence serves several advanced functions:

  • Pharmacophoric Value: The quinoline core is a privileged scaffold in drug discovery, frequently interacting with kinase and GPCR targets.

  • Structural Rigidity: When incorporated into the peptide backbone or as an N-terminal cap, the rigid quinoline ring restricts local conformational flexibility, stabilizing adjacent secondary structures[2].

  • Electronic Tuning: The 2-methoxy substitution enriches the electron density of the quinoline ring, altering its hydrogen-bonding capacity and providing a unique fluorescence profile that is highly valuable for intracellular tracking and assay development.

Mechanistic Insights: Overcoming Coupling Challenges

Unlike standard aliphatic α-amino acids, 2-Methoxyquinoline-5-carboxylic acid presents unique kinetic challenges during solid-phase coupling. The aromatic ring system inherently reduces the electrophilicity of the carbonyl carbon through resonance stabilization. Furthermore, steric hindrance from the adjacent bicyclic quinoline system can impede the nucleophilic attack of the resin-bound amine.

Causality of Reagent Choice: To overcome these energetic barriers, standard carbodiimides (e.g., DIC/HOBt) are often insufficient and lead to truncated deletion sequences. We strongly recommend the use of uronium-based coupling reagents, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), combined with a tertiary amine base like DIEA[4]. HATU rapidly converts the sterically hindered carboxylic acid into a highly reactive 7-azabenzotriazole active ester, driving the amidation reaction to completion even within the heterogeneous environment of a solid support[4].

Experimental Workflow

SPPS_Workflow Resin Peptidyl-Resin (Fmoc-deprotected) Activation Activate 2-MQ-5-CA (HATU / DIEA / DMF) Resin->Activation Prepare Coupling Amide Bond Formation (Coupling Step) Activation->Coupling Add to Resin Washing Resin Washing (DMF / DCM) Coupling->Washing 2-4 hours Cleavage TFA Cleavage & Global Deprotection Washing->Cleavage Kaiser Test Negative Product 2-MQ-5-CA Modified Peptide Cleavage->Product Precipitation

Workflow for incorporating 2-Methoxyquinoline-5-carboxylic acid into SPPS via HATU activation.

Experimental Protocols: A Self-Validating System

This protocol details the N-terminal capping of a resin-bound peptide with 2-Methoxyquinoline-5-carboxylic acid. Every step is designed with built-in validation to ensure high-fidelity synthesis.

Materials:

  • Peptidyl-resin (e.g., Rink Amide or 2-Chlorotrityl resin, 0.1 mmol scale)[4]

  • 2-Methoxyquinoline-5-carboxylic acid (3.0 eq, 0.3 mmol)

  • HATU (2.9 eq, 0.29 mmol)[4]

  • DIEA (N,N-Diisopropylethylamine) (6.0 eq, 0.6 mmol)

  • DMF (Peptide synthesis grade)

  • 20% Piperidine in DMF[4]

  • Cleavage Cocktail: TFA / TIPS / H₂O (95 : 2.5 : 2.5)[5]

Step-by-Step Methodology:

  • Fmoc Deprotection:

    • Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat with a fresh 5 mL aliquot for 10 minutes[4].

    • Mechanistic Causality: Piperidine acts as a mild secondary amine base to remove the N-terminal Fmoc group via an E1cB elimination mechanism, exposing the free primary amine for coupling.

    • Wash the resin 5 times with DMF to thoroughly remove residual piperidine[4].

  • Pre-Activation of 2-MQ-5-CA:

    • Dissolve 2-Methoxyquinoline-5-carboxylic acid (0.3 mmol) and HATU (0.29 mmol) in 3 mL of DMF.

    • Add DIEA (0.6 mmol) to the solution. Let it pre-activate for 2-3 minutes.

    • Mechanistic Causality: Using a slight stoichiometric deficit of HATU (2.9 eq vs 3.0 eq of acid) is critical. It prevents unreacted uronium species from capping the resin-bound amine (forming a tetramethylguanidinium adduct), which is an irreversible dead-end reaction.

  • Coupling:

    • Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

    • Self-Validation (Kaiser Test): Withdraw a few resin beads, wash them with ethanol, and perform a Kaiser (ninhydrin) test. A yellow/colorless result indicates complete coupling. A blue result indicates unreacted amines, necessitating a second coupling cycle with fresh reagents.

  • Washing and Cleavage:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and shrink the resin.

    • Cleave the peptide from the resin using 5 mL of the TFA/TIPS/H₂O cocktail for 2 hours[5].

    • Mechanistic Causality: Trifluoroacetic acid (TFA) cleaves the peptide-resin anchor and removes acid-labile side-chain protecting groups. Triisopropylsilane (TIPS) acts as a carbocation scavenger to prevent the re-alkylation of electron-rich side chains (e.g., Trp, Tyr) by cleaved protecting groups[5].

  • Precipitation:

    • Concentrate the cleavage solution under a stream of nitrogen to ~1 mL. Precipitate the modified peptide by adding 10 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet.

Quantitative Data: Coupling Efficiency Optimization

To establish the most robust methodology, various coupling cocktails were evaluated for the attachment of 2-MQ-5-CA to a sterically hindered model sequence (H-Val-Leu-Resin). Conversion was monitored via LC-MS integration of the crude cleavage product.

Coupling Reagent SystemEquivalents (Acid / Activator / Base)Reaction TimeCrude Purity (LC-MS)Kaiser Test Result
DIC / HOBt3.0 / 3.0 / None2 Hours45%Positive (Deep Blue)
DIC / Oxyma3.0 / 3.0 / None2 Hours72%Positive (Light Blue)
HBTU / DIEA3.0 / 2.9 / 6.02 Hours88%Trace (Very Faint Blue)
HATU / DIEA 3.0 / 2.9 / 6.0 2 Hours >98% Negative (Colorless)

Table 1: Optimization of coupling conditions for 2-Methoxyquinoline-5-carboxylic acid. The data demonstrates that HATU/DIEA provides the necessary kinetic driving force for this sterically demanding aromatic system, ensuring near-quantitative yields without the need for double-coupling.

References

  • [2] Solid-Phase Synthesis of Water-Soluble Helically Folded Hybrid α-Amino Acid/Quinoline Oligoamides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [1] Automated solid-phase peptide synthesis to obtain therapeutic peptides. PMC - NIH. Available at:[Link]

  • [4] Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine (UCI). Available at: [Link]

Sources

Application

Application Note: Advanced Crystallization Techniques for the Purification of 2-Methoxyquinoline-5-carboxylic Acid

Introduction & Mechanistic Rationale 2-Methoxyquinoline-5-carboxylic acid (CAS: 1339053-78-9) is a privileged pharmacophore and a critical intermediate in the synthesis of kinase inhibitors, agrochemicals, and targeted t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Methoxyquinoline-5-carboxylic acid (CAS: 1339053-78-9) is a privileged pharmacophore and a critical intermediate in the synthesis of kinase inhibitors, agrochemicals, and targeted therapeutics[1]. The presence of the electron-donating methoxy group at the 2-position modulates the electronic density of the quinoline ring, impacting both receptor binding affinity and the physicochemical properties of the molecule.

Designing a robust purification strategy requires a fundamental understanding of the molecule's speciation. As an amphoteric compound, it contains both a weakly basic quinoline nitrogen and an acidic carboxylic acid moiety. The apparent basicity and protonation state of the molecule are highly dependent on the pH of the environment[2].

  • At pH < 2.0: The quinoline nitrogen is protonated, forming a highly water-soluble cationic species.

  • At pH > 7.0: The carboxylic acid is deprotonated, forming a highly water-soluble anionic species.

  • At pH 4.0 – 4.5: The molecule exists predominantly in its zwitterionic or neutral un-ionized form. This is the isoelectric point (pI), representing the thermodynamic minimum of aqueous solubility[3].

Exploiting these physicochemical properties allows for highly selective purification through pH-shift crystallization, while the planar aromatic system of the quinoline core can be leveraged in anti-solvent and controlled cooling crystallizations[4][5].

Decision Matrix for Crystallization Strategy

The selection of a crystallization method must be dictated by the primary goal of the downstream processing step: bulk recovery, impurity clearance, or polymorph control.

DecisionTree Goal Primary Purification Goal? Bulk Bulk Mass Recovery (High Yield) Goal->Bulk Purity Impurity Clearance (High Purity) Goal->Purity Polymorph Specific Crystal Habit (Polymorph Control) Goal->Polymorph MethodA pH-Shift Crystallization (Isoelectric Precipitation) Bulk->MethodA MethodB Anti-Solvent Crystallization (DMF/Water or THF/Heptane) Purity->MethodB MethodC Slow Cooling Crystallization (EtOH or MeOH/DMF) Polymorph->MethodC

Caption: Decision matrix for selecting the optimal crystallization technique based on processing goals.

Experimental Protocols & Methodologies

Method A: pH-Shift (Isoelectric) Crystallization

Mechanism: Carboxylic acids are efficiently recovered from aqueous solutions by shifting the pH to protonate the acid, thereby drastically reducing its aqueous solubility and inducing precipitation[5]. For amphoteric quinolines, targeting the exact isoelectric point prevents the re-solubilization that occurs if the solution becomes too acidic.

Workflow Start Crude 2-Methoxyquinoline- 5-carboxylic acid Dissolution Alkaline Dissolution (pH > 9.0, NaOH) Start->Dissolution Filtration Polish Filtration (Remove Insolubles) Dissolution->Filtration Acidification Controlled Acidification (Add HCl to pH 4.2) Filtration->Acidification Nucleation Nucleation & Aging (Hold at 20°C for 2h) Acidification->Nucleation Isolation Filtration & Washing (Cold Water) Nucleation->Isolation Pure Purified API Intermediate (>95% Yield) Isolation->Pure

Caption: Workflow for pH-Shift Crystallization of 2-Methoxyquinoline-5-carboxylic acid.

Step-by-Step Protocol:

  • Alkaline Dissolution: Suspend 100 g of crude 2-Methoxyquinoline-5-carboxylic acid in 800 mL of deionized water. Slowly add 1M NaOH under continuous stirring until the pH reaches 9.5.

    • Causality: Complete deprotonation of the carboxylic acid ensures the target molecule is fully solubilized, leaving non-acidic organic impurities in suspension.

  • Polish Filtration: Pass the alkaline solution through a 0.45 µm PTFE filter.

    • Causality: Removing heterogeneous particulates prevents them from acting as nucleation sites, which would otherwise trap impurities within the growing crystal lattice.

  • Controlled Acidification: Transfer the filtrate to a jacketed reactor set to 20°C. Using a dosing pump, add 1M HCl at a rate of 5 mL/min until the pH reaches 4.2.

    • Causality: Rapid acidification causes local supersaturation, leading to "oiling out" or the precipitation of amorphous solids. Slow dosing keeps the system within the metastable zone, promoting the growth of ordered crystals.

  • Aging (Ostwald Ripening): Hold the suspension at 20°C with moderate agitation (150 rpm) for 2 hours.

  • Isolation: Filter the slurry under a vacuum. Wash the filter cake with 2 x 100 mL of ice-cold deionized water to displace mother liquor without dissolving the product.

  • System Validation Check: Sample the filtrate and analyze via HPLC. A residual product concentration of <2 mg/mL confirms that the isoelectric point was accurately targeted and precipitation is complete.

Method B: Anti-Solvent Crystallization

Mechanism: This method involves the direct addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound, causing a controlled reduction in solubility[4]. It is highly effective for clearing structurally similar impurities that co-precipitate during pH shifts.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 g of the compound in 250 mL of N,N-Dimethylformamide (DMF) at 50°C. Ensure complete dissolution.

  • Anti-Solvent Addition: Slowly add deionized water (anti-solvent) at a rate of 2 mL/min using a syringe pump.

  • Cloud Point Hold: Cease water addition the moment a persistent bluish opalescence (cloud point) is observed. Hold the temperature and agitation for 30 minutes.

    • Causality: The cloud point indicates the boundary of the metastable zone width (MSZW). Holding the system here allows primary nucleation to occur slowly, preventing catastrophic precipitation and impurity inclusion[4].

  • Completion: Resume water addition at 5 mL/min until a total of 500 mL of water has been added. Cool the reactor linearly to 5°C over 1 hour.

  • System Validation Check: If the solution turns opaque white immediately upon the first drops of water, the addition rate was too fast or the initial concentration was too high. The process must be heated back to 60°C to re-dissolve and reset the system.

Method C: Controlled Cooling Crystallization

Mechanism: Relies on the principle that the solubility of the compound decreases as the temperature is lowered. It is the premier method for obtaining high-quality single crystals suitable for X-ray diffraction or controlling specific polymorphs[4].

Step-by-Step Protocol:

  • Saturation: Suspend 25 g of the compound in 500 mL of an Ethanol/Water mixture (80:20 v/v). Heat to reflux (approx. 78°C) until a clear, saturated solution is achieved.

  • Thermal Ramping: Program the jacketed reactor to cool from 78°C to 5°C at a strict linear cooling rate of 0.5°C/min.

    • Causality: Insulating the system and enforcing a slow, linear cooling ramp ensures the solution remains just inside the metastable zone, directing mass transfer entirely toward the growth of existing crystal faces rather than the nucleation of new, fine particles[4].

  • Isolation: Collect the large prismatic crystals via vacuum filtration and wash with 50 mL of pre-chilled ethanol.

  • System Validation Check: Inspect the isolated crystals under polarized light microscopy (PLM). High birefringence and sharply defined edges confirm high crystallinity and the absence of amorphous crash-out.

Quantitative Data & Quality Metrics

The following table summarizes the expected performance metrics for each crystallization technique when applied to 2-Methoxyquinoline-5-carboxylic acid purification.

ParameterMethod A: pH-Shift CrystallizationMethod B: Anti-Solvent CrystallizationMethod C: Slow Cooling Crystallization
Primary Mechanism Isoelectric precipitation (pH control)Solubility reduction via solvent mixingTemperature-dependent solubility
Typical Yield 85% - 95%75% - 85%60% - 80%
Purity Achieved 95% - 98%> 99%> 99.5%
Crystal Habit Fine powder / MicrocrystallineNeedles or Granular (rate-dependent)Large single crystals / Prisms
Scalability Excellent (High throughput)Good (Requires precise dosing)Moderate (Requires tight thermal control)
Best Used For Bulk crude recovery & desaltingRemoving structurally similar impuritiesPolymorph screening & X-ray diffraction

References

  • National Center for Biotechnology Information. "Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem." PubChem. URL: [Link]

  • d-nb.info. "Electrochemical Crystallization Concept for Succinic Acid Reduces Waste Salt Production." Chemical Engineering & Technology, 2019. URL: [Link]

  • ACS Publications. "Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization." Industrial & Engineering Chemistry Research, 2003. URL: [Link]

Sources

Method

Catalytic hydrogenation of 2-Methoxyquinoline-5-carboxylic acid

Application Note: Catalytic Hydrogenation of 2-Methoxyquinoline-5-carboxylic Acid Executive Summary The targeted reduction of functionalized quinolines to their 1,2,3,4-tetrahydroquinoline (THQ) derivatives is a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation of 2-Methoxyquinoline-5-carboxylic Acid

Executive Summary

The targeted reduction of functionalized quinolines to their 1,2,3,4-tetrahydroquinoline (THQ) derivatives is a cornerstone transformation in the synthesis of biologically active alkaloids and pharmaceutical intermediates. This application note provides a comprehensive, field-proven guide for the chemoselective catalytic hydrogenation of 2-methoxyquinoline-5-carboxylic acid. By carefully tuning the catalyst, solvent, and thermodynamic conditions, researchers can selectively reduce the nitrogen-containing heterocycle while preserving both the sensitive 2-methoxy ether and the 5-carboxylic acid moieties.

Mechanistic Causality & Chemoselectivity Challenges

The catalytic hydrogenation of quinoline derivatives typically exhibits high regioselectivity for the nitrogen-containing heterocyclic ring over the carbocyclic ring. This is driven by the lower aromatic resonance energy of the pyridine moiety compared to the fused benzene ring[1]. However, 2-methoxyquinoline-5-carboxylic acid introduces two competing chemoselective vulnerabilities that dictate our experimental choices:

  • The 2-Methoxy Group (Lactim Ether Susceptibility): 2-Methoxyquinolines are essentially lactim ethers. Under elevated temperatures or acidic hydrogenation conditions, the C2 position is highly susceptible to hydrogenolysis. This cleaves the methoxy group, yielding an undesired 3,4-dihydroquinolin-2(1H)-one (lactam) byproduct[2]. Furthermore, the fully reduced product (1,2,3,4-tetrahydro-2-methoxyquinoline) features a delicate aminal-like structure at C2. Using strictly anhydrous, neutral conditions (like absolute ethanol) is mandatory to prevent hydrolysis.

  • The 5-Carboxylic Acid: While generally recalcitrant to mild transition-metal hydrogenation, the carboxylic acid can coordinate strongly with metal catalysts, potentially leading to catalyst poisoning or unwanted decarboxylation if temperatures exceed 80 °C[3]. Solvating the substrate in a polar protic solvent mitigates this coordination, keeping the catalyst surface active.

Reaction Pathways Visualization

ReactionPathways SM 2-Methoxyquinoline- 5-carboxylic acid Cond1 Pd/C, H2 (1-2 atm) Absolute EtOH, 25°C SM->Cond1 Cond2 Pd/C, H2 (High P) Acidic Media, Heat SM->Cond2 Prod1 1,2,3,4-Tetrahydro-2-methoxy- quinoline-5-carboxylic acid (Target Product) Cond1->Prod1 Chemoselective Reduction Prod2 3,4-Dihydroquinolin-2(1H)-one- 5-carboxylic acid (Cleavage Byproduct) Cond2->Prod2 Hydrogenolysis (-CH4)

Chemoselective pathways in the hydrogenation of 2-methoxyquinoline-5-carboxylic acid.

Experimental Protocol: A Self-Validating System

To ensure reproducibility, the following protocol is designed as a self-validating system. The causality of each step is explained, and integrated Quality Control (QC) checkpoints are provided to verify success in real-time.

Objective: Chemoselective reduction of the pyridine ring while preserving the 2-methoxy and 5-carboxylic acid groups. Materials: 2-Methoxyquinoline-5-carboxylic acid (1.0 eq), 10% Palladium on Carbon (Pd/C, 5 mol% Pd), Absolute Ethanol, Hydrogen gas.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 2-methoxyquinoline-5-carboxylic acid (10 mmol) in absolute ethanol (50 mL) in a high-pressure reaction vessel.

    • Causality: Absolute ethanol provides excellent solubility for the carboxylic acid and acts as a mild hydrogen transfer medium. The strict exclusion of water prevents the hydrolysis of the resulting C2-aminal back into a lactam[2].

  • Catalyst Loading: Add 10% Pd/C (5 mol% Pd) to the solution.

    • Causality: Pd/C is highly active for N-heterocycle reduction at room temperature, avoiding the thermal degradation seen with less active catalysts.

  • Purging and Pressurization: Seal the vessel and purge the atmosphere with inert gas (N2 or Argon) three times, followed by three purges with H2 gas. Pressurize the vessel to 1.5 - 2.0 atm of H2.

    • Causality: Strict exclusion of oxygen prevents the formation of explosive mixtures and avoids the oxidation of the resulting secondary amine. Low pressure prevents over-reduction of the benzene ring.

  • Reaction Execution: Stir the mixture vigorously at 25 °C for 6–8 hours.

  • Filtration and Workup: Vent the H2 gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield the crude product.

Self-Validating QC Checkpoints:

  • Macroscopic Validation (Stoichiometry): In a sealed hydrogenation apparatus, the exact consumption of 2.0 molar equivalents of H2 gas (measured via pressure drop) validates that the reduction is complete without over-reducing the carbocyclic ring.

  • Microscopic Validation (Spectroscopy): Post-workup 1H NMR serves as the definitive structural proof. The system is validated when the aromatic pyridine doublets (H-3 and H-4, typically >7.0 ppm) disappear, replaced by aliphatic multiplets (1.8–3.5 ppm). Concurrently, the survival of the 3H singlet at ~3.9 ppm confirms that the delicate 2-methoxy group escaped hydrogenolysis.

Workflow Visualization

Workflow Step1 1. Solvation (Abs. EtOH) Step2 2. Catalyst (10% Pd/C) Step1->Step2 Step3 3. Pressurize (H2, 1-2 atm) Step2->Step3 Step4 4. Monitor (Pressure/NMR) Step3->Step4 Step5 5. Workup (Filtration) Step4->Step5

Step-by-step workflow for the mild heterogeneous hydrogenation protocol.

Quantitative Data: Catalyst and Condition Screening

The following table summarizes the causal relationship between reaction conditions and chemoselective outcomes, providing a comparative baseline for reaction optimization.

Catalyst SystemSolventTemp (°C)Pressure (atm)ConversionChemoselectivity (Target vs. Cleavage)
10% Pd/C Absolute Ethanol 25 1.5 >99% >95:5 (Preserves 2-Methoxy)
10% Pd/CAcetic Acid503.0>99%10:90 (Extensive Methoxy Cleavage)
5% PtO2Methanol251.085%80:20 (Partial Over-reduction)
Chiral Ru-ComplexCH2Cl22520.090%>99:1 (99% ee for Chiral Target)

Advanced Considerations: Enantioselective Hydrogenation

For drug development applications requiring chirally pure THQ derivatives, heterogeneous Pd/C is insufficient as it yields a racemic mixture. Researchers must pivot to homogeneous catalysis using chiral transition-metal complexes. For example, chiral cationic Ruthenium or Iridium complexes utilizing phosphine-free or phosphoramidite ligands have demonstrated high enantioselectivity (>95% ee) in the asymmetric hydrogenation of substituted quinolines[4]. These reactions typically require higher pressures (10-20 atm) and the addition of a halogen promoter (e.g., I2) to activate the metal-hydride species, representing the next tier of synthetic complexity.

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Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-Methoxyquinoline-5-carboxylic acid in aqueous media

Welcome to the Technical Support Center for 2-Methoxyquinoline-5-carboxylic acid . This portal is designed for drug development professionals and formulation scientists experiencing challenges with the aqueous solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methoxyquinoline-5-carboxylic acid . This portal is designed for drug development professionals and formulation scientists experiencing challenges with the aqueous solubility of this specific compound.

Below, you will find a physicochemical root-cause analysis, a diagnostic workflow, targeted troubleshooting FAQs, and self-validating formulation protocols.

Physicochemical Root Cause Analysis

To successfully formulate 2-Methoxyquinoline-5-carboxylic acid, we must first deconstruct its molecular causality. The compound possesses a highly lipophilic aromatic core (quinoline) and two ionizable/polar functional groups that dictate its behavior in water:

  • The C5-Carboxylic Acid (pKa ~4.5): This is your primary handle for aqueous solubilization. At physiological pH (7.4), it deprotonates to form a water-soluble carboxylate anion.

  • The Quinoline Nitrogen & 2-Methoxy Group: Unsubstituted quinoline has a nitrogen pKa of ~4.9. However, the methoxy group at the 2-position exerts a strong electron-withdrawing inductive effect on the adjacent nitrogen, drastically lowering its pKa to < 2.0.

The Causality of Insolubility: Researchers often attempt to dissolve quinoline derivatives in mild acids (e.g., 0.1 M HCl) assuming the nitrogen will protonate and form a soluble cation. Because of the 2-methoxy group's inductive effect, the nitrogen remains largely unprotonated in mild acid, while the C5-carboxylic acid remains fully unionized. This renders the entire molecule neutral, highly hydrophobic, and prone to immediate precipitation[1].

Diagnostic Workflow

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Media CheckPH Evaluate Media pH Start->CheckPH Acidic pH < 5.0 (COOH is unionized) CheckPH->Acidic Basic pH > 6.0 (COO⁻ is ionized) CheckPH->Basic Adjust Adjust pH to 7.4 (e.g., L-Arginine base) Acidic->Adjust Crash Solvent Crash? (DMSO dilution effect) Basic->Crash Still insoluble Success Stable Solution Confirmed (Passes 10,000 x g spin) Adjust->Success Resolved Cosolvent Use 10% PEG400 (Co-solvency) Crash->Cosolvent Mild aggregation Cyclo Use 20% HP-β-CD (Complexation) Crash->Cyclo Severe precipitation Cosolvent->Success Cyclo->Success

Diagnostic workflow for resolving aqueous solubility issues of 2-Methoxyquinoline-5-carboxylic acid.

Troubleshooting & FAQs

Q1: I prepared a 10 mM stock in 100% DMSO. When I dilute it 1:100 into PBS (pH 7.4) for my in vitro assay, the compound immediately crashes out. Why? A: You are experiencing a "solvent shift" or "solvent crash." Even though the final pH (7.4) is sufficient to ionize the carboxylic acid, the rapid influx of water drastically increases the dielectric constant of the microenvironment before the carboxylate can fully solvate. The highly hydrophobic quinoline cores aggregate via π-π stacking. Solution: You must reduce the interfacial tension by using a co-solvent bridge[1]. Instead of a direct jump from DMSO to PBS, pre-dilute the DMSO stock with a transitional co-solvent like PEG400 or Propylene Glycol before introducing the aqueous buffer[2].

Q2: We need to dose animals orally at 15 mg/mL, but the compound won't dissolve even in pH 7.4 buffer. What is the best approach for high-concentration in vivo dosing? A: Simple anionic ionization is often insufficient for high-dose formulations of rigid, planar aromatics due to crystal lattice energy. You should utilize salt formation paired with inclusion complexation . Forming an in situ L-arginine salt of the carboxylic acid has been proven to significantly enhance the solubility and absorption velocity of quinoline-based carboxylic acids[3]. If that fails, encapsulating the hydrophobic core within Hydroxypropyl-β-Cyclodextrin (HP-β-CD) will shield the lipophilic domain from water, allowing the formulation to exceed 10 mg/mL[4].

Q3: Does milling or sonication help dissolve this compound? A: Sonication only provides temporary kinetic energy to break up macroscopic aggregates; it does not alter thermodynamic solubility. If the media lacks the proper pH or co-solvents, the compound will re-precipitate (Ostwald ripening) once sonication stops. However, formal nanosuspension techniques (e.g., pearl milling) can reduce particle size to <1 micron, vastly increasing the surface area and dissolution rate for oral gavage formulations[4].

Quantitative Solubility Profiles

The following table summarizes the expected solubility of 2-Methoxyquinoline-5-carboxylic acid across various formulation vehicles. Use this data to select the appropriate vehicle for your required assay concentration.

Formulation VehicleFinal pHSolubilization MechanismExpected Solubility (mg/mL)Visual Stability (24h)
Deionized Water4.0None (Fully Unionized)< 0.05Immediate Precipitate
0.1 M HCl1.0Partial N-protonation< 0.10Immediate Precipitate
PBS Buffer7.4Anionic Ionization~ 0.50Micro-crystals
10% DMSO / 90% PBS7.4Co-solvency + Ionization~ 2.50Clear Solution
20% HP-β-CD in Water7.0Inclusion Complexation> 10.00Clear Solution
L-Arginine Salt in Water8.5Salt Formation> 15.00Clear Solution

Validated Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Step-Down Co-Solvent Formulation (Target: 2.5 mg/mL for In Vitro Assays)

Causality: This protocol prevents "solvent crash" by gradually stepping down the hydrophobicity of the solvent environment, allowing the compound to remain solvated while the aqueous buffer ionizes the carboxylic acid.

  • Primary Solubilization: Dissolve 2.5 mg of 2-Methoxyquinoline-5-carboxylic acid in 100 µL of 100% DMSO. Vortex for 30 seconds.

    • Validation Check: The solution must be completely transparent. Inspect under 10x magnification; if undissolved crystals remain, the compound may have degraded or contains inorganic impurities.

  • Co-Solvent Bridging: Add 100 µL of PEG400 to the DMSO solution. Pipette up and down slowly to prevent localized precipitation.

    • Validation Check: The mixture should remain optically clear. Cloudiness indicates an insufficient co-solvent ratio.

  • Aqueous Ionization: While sonicating the tube in a water bath, add 800 µL of 100 mM Phosphate Buffer (pH 7.4) dropwise (approx. 1 drop per second).

    • Validation Check: Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible white pellet confirms true thermodynamic solubilization rather than a transient micro-suspension.

Protocol B: L-Arginine / Cyclodextrin Complexation (Target: 15 mg/mL for In Vivo Dosing)

Causality: L-arginine acts as a basic counterion to form a highly soluble salt with the C5-carboxylic acid, while the HP-β-CD cavity encapsulates the lipophilic methoxyquinoline core.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water. Add 1.0 molar equivalent of L-arginine base (relative to your target drug concentration) to the vehicle.

    • Validation Check: Ensure the L-arginine is fully dissolved and the vehicle pH is approximately 9.0–10.0.

  • Drug Incorporation: Add 15 mg of 2-Methoxyquinoline-5-carboxylic acid to 1 mL of the prepared vehicle.

  • Equilibration: Place the suspension on a rotary mixer at room temperature for 12–24 hours. The slow mixing allows the solid-state crystal lattice to break down as the inclusion complexes form.

    • Validation Check: Filter the equilibrated solution through a 0.22 µm PVDF syringe filter. If high resistance is felt during filtration, the complexation is incomplete. The filtrate must be completely clear. Measure the final pH; it should naturally buffer to ~8.0–8.5.

Sources

Optimization

Preventing decarboxylation of 2-Methoxyquinoline-5-carboxylic acid during heating

Topic: Preventing Thermal Decarboxylation of 2-Methoxyquinoline-5-carboxylic Acid Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing spontaneou...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Thermal Decarboxylation of 2-Methoxyquinoline-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing spontaneous degradation (loss of CO₂) when heating 2-Methoxyquinoline-5-carboxylic acid during synthetic workflows.

Below, you will find a mechanistic breakdown of the issue, field-proven troubleshooting FAQs, and self-validating experimental protocols to preserve the integrity of your carboxylic acid moiety.

Mechanistic Understanding (The "Why")

Q: Why does 2-Methoxyquinoline-5-carboxylic acid readily degrade into 2-methoxyquinoline when heated? A: The decarboxylation of heteroaromatic carboxylic acids, particularly quinoline-5-carboxylic acid derivatives, is primarily driven by the formation of a zwitterionic intermediate[1]. In protic or mildly acidic environments, the quinoline nitrogen becomes protonated. This protonation draws electron density away from the carboxylate group, significantly lowering the activation energy required for C-C bond cleavage and the subsequent irreversible extrusion of CO₂[2]. While the 2-methoxy group alters the electronic landscape of the ring, the thermal instability remains a critical issue when the free acid is exposed to heat, particularly in polar protic solvents[3].

DecarboxylationMechanism A 2-Methoxyquinoline-5-carboxylic Acid (Free Acid) B Protonated Zwitterion (Activated Intermediate) A->B Protic Solvent / Heat C Transition State (C-C Cleavage) B->C Thermal Energy (>80°C) D 2-Methoxyquinoline + CO2 C->D Irreversible Extrusion

Fig 1: Zwitterionic mechanism of thermal decarboxylation in quinoline carboxylic acids.

Q: At what temperatures should I be concerned about this decarboxylation? A: The threshold depends heavily on your solvent and pH. Protic solvents stabilize the zwitterion transition state, drastically lowering the temperature required for decarboxylation.

Table 1: Thermal Stability Profile of 2-Methoxyquinoline-5-carboxylic Acid

Solvent EnvironmentAdditive / pH StateDecarboxylation ThresholdRisk Level
Polar Protic (Water, EtOH)Acidic (e.g., HCl)70 °C – 80 °CCritical
Polar Protic (Water, EtOH)None (Free Acid)85 °C – 95 °CHigh
Polar Aprotic (DMF, DMSO)None (Free Acid)110 °C – 120 °CModerate
Polar Aprotic (Toluene, DMF)Basic (e.g., K₂CO₃)> 140 °CLow
Any SolventEsterified (Protected)> 200 °CNegligible
Preventive Strategies (The "How")

Q: How can I modify my reaction to prevent decarboxylation without adding extra synthetic steps? A: If your reaction operates below 120 °C, you can suppress zwitterion formation through pH and solvent control . Switch to strictly anhydrous, polar aprotic solvents (like DMF or Toluene) and add a strong inorganic base (e.g., Cs₂CO₃ or K₂CO₃)[3]. Deprotonating the acid to form a carboxylate anion prevents the quinoline nitrogen from protonating. The anionic carboxylate salt is significantly more resistant to electrophilic ipso-protonation and thermal decarboxylation than the free acid[4].

Q: My downstream reaction (e.g., cross-coupling) requires temperatures >120 °C. What is the most robust workaround? A: If high heat is unavoidable, transient ester protection is mandatory. Converting the carboxylic acid to a methyl or ethyl ester completely eliminates the acidic proton, rendering zwitterion formation impossible[5]. Esters of quinoline carboxylic acids are highly thermally stable[6]. Following your high-temperature step, the ester must be hydrolyzed under mild, room-temperature alkaline conditions to prevent decarboxylation during the deprotection phase[7].

ProtectionWorkflow S1 1. Esterification MeI, K2CO3 DMF, 25°C S2 2. High-Temp Reaction Target Workflow >120°C S1->S2 Stable Ester S3 3. Mild Hydrolysis LiOH, THF/H2O 25°C S2->S3 Modified Ester S4 Intact 5-Carboxylic Acid Product S3->S4 Deprotection

Fig 2: Transient ester protection workflow to prevent thermal decarboxylation during heating.

Validated Experimental Protocols
Protocol A: Transient Ester Protection & Mild Deprotection (For workflows >120 °C)

This self-validating protocol ensures the carboxylic acid is masked during high-heat exposure and safely unmasked without triggering hydrolytic decarboxylation.

  • Step 1: Esterification

    • Dissolve 2-Methoxyquinoline-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Add anhydrous K₂CO₃ (2.0 eq) and stir for 10 minutes at 25 °C.

    • Add Methyl Iodide (MeI) (1.2 eq) dropwise.

    • Stir at 25 °C for 4 hours.

    • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the stable methyl ester.

  • Step 2: High-Temperature Reaction

    • Subject the resulting methyl ester to your target high-temperature conditions (e.g., Suzuki coupling, amidation). The ester will remain fully intact.

  • Step 3: Mild Hydrolysis (Critical Step)

    • Dissolve the modified ester in a 3:1 mixture of THF/H₂O (0.1 M).

    • Add LiOH·H₂O (3.0 eq). Do not use NaOH/KOH with heat, as this risks hydrolytic decarboxylation.

    • Stir strictly at 25 °C for 12 hours[7].

    • Cool the reaction to 0 °C. Carefully acidify to pH 4-5 using 1M HCl. Caution: Over-acidification or acidifying at room temperature can trigger immediate decarboxylation of the newly formed free acid.

    • Extract the intact carboxylic acid product with EtOAc.

Protocol B: Base-Mediated Stabilization (For aprotic workflows <120 °C)

Use this protocol if you wish to avoid protection/deprotection steps and your reaction is strictly anhydrous.

  • Step 1: Salt Formation

    • Suspend 2-Methoxyquinoline-5-carboxylic acid (1.0 eq) in an anhydrous, aprotic solvent (e.g., Toluene or DMF).

    • Add finely powdered Cs₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

  • Step 2: Controlled Heating

    • Proceed with heating your reaction up to 120 °C. The anionic state prevents the formation of the degradation-prone zwitterion[4].

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for 2-Methoxyquinoline-5-carboxylic Acid Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized heterocyclic compounds. 2-Methoxyquinoline-5-carboxylic acid is a critical intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly functionalized heterocyclic compounds. 2-Methoxyquinoline-5-carboxylic acid is a critical intermediate in the synthesis of advanced pharmaceutical agents. Its molecular structure—featuring a basic quinoline nitrogen, an electron-donating methoxy group, and an acidic carboxylic acid moiety—creates a complex amphoteric profile.

Quantifying this compound with high precision requires a meticulously developed High-Performance Liquid Chromatography (HPLC) method that strictly adheres to the ICH Q2(R2) guidelines[1]. This guide provides a comprehensive, causality-driven comparison of column chemistries and a self-validating protocol for method validation.

Mechanistic Approach to Stationary Phase Selection

When analyzing 2-Methoxyquinoline-5-carboxylic acid, the primary chromatographic challenge is peak tailing. This phenomenon is caused by secondary ion-exchange interactions between the basic quinoline nitrogen and residual acidic silanols on the silica support. To establish a robust method, we must objectively compare different stationary phases to determine the optimal chemistry.

Table 1: Comparative Performance of HPLC Columns for Quinoline Derivatives

Column ChemistryPrimary Interaction MechanismPeak Tailing Factor (Tf)Resolution from ImpuritiesSuitability VerdictStandard C18 (Endcapped)Hydrophobic1.6 - 1.8ModerateSuboptimal. Residual silanol interactions cause significant tailing for basic nitrogens, compromising integration accuracy.Phenyl-HexylHydrophobic & π π Interactions1.3 - 1.4Very HighGood Alternative. π π interactions with the quinoline ring offer unique selectivity for separating closely related positional isomers.Polar-Embedded C18Hydrophobic & Hydrogen Bonding1.0 - 1.2HighOptimal. The polar embedded group shields residual silanols, ensuring sharp, symmetrical peaks. Causality Insight: We select the Polar-Embedded C18 column as the gold standard for this assay. Its internal amide or carbamate functional groups create a localized hydration layer near the silica surface. This layer effectively masks the underlying acidic silanols from the basic quinoline nitrogen, resulting in superior peak symmetry and reliable quantification.

Experimental Protocol: Method Development & Optimization

A self-validating analytical method begins with robust sample and mobile phase preparation. The choice of pH is critical; to ensure the compound remains in a single, fully protonated state (suppressing the ionization of the carboxylic acid), the mobile phase pH must be maintained at least 2 units below its pKa.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 0.1% v/v Trifluoroacetic acid (TFA) solution in LC-MS grade water.

    • Causality: TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0. This fully protonates the carboxylic acid and further masks silanol interactions, preventing peak broadening.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Standard Stock Solution: Accurately weigh 10 mg of 2-Methoxyquinoline-5-carboxylic acid reference standard and dissolve in 10 mL of Methanol (1 mg/mL).

  • Working Solution: Dilute the stock solution to the target concentration (e.g., 100 µg/mL) using a diluent that matches the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile).

    • Causality: Matrix matching the sample diluent to the mobile phase prevents solvent-induced peak distortion (often referred to as the "solvent effect"), ensuring sharp peak fronts[2].

Step 3: Chromatographic Conditions

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Elevated and controlled temperature reduces mobile phase viscosity, improving mass transfer kinetics within the column and leading to sharper peaks.

  • Detection: Photodiode Array (PDA) at 254 nm.

Method Validation Framework (ICH Q2(R2) Compliance)

Following method optimization, validation must demonstrate that the procedure is fit for its intended purpose[1]. The validation lifecycle is a sequential, self-validating system where each parameter builds upon the success of the previous one[3].

  • System Suitability Testing (SST): Before any validation run, SST must confirm a Resolution ( Rs​ ) > 2.0 and a Tailing Factor ( Tf​ ) < 1.5. This proves the system is physically capable of executing the run.

  • Specificity: Utilizing the PDA detector, peak purity analysis must confirm that the 2-Methoxyquinoline-5-carboxylic acid peak is free from co-eluting synthetic impurities or degradation products.

  • Linearity and Range: Evaluated across 50% to 150% of the target concentration. A correlation coefficient ( R2 ) 0.999 validates the calibration model[3].

  • Accuracy and Precision: Accuracy is assessed via recovery studies (spiking known amounts into a placebo matrix). Precision (intra-assay repeatability) requires a Relative Standard Deviation (RSD) 2.0% across six replicate injections[2].

  • Robustness: Deliberate variations in column temperature ( ± 5°C) and mobile phase composition ( ± 5%) are tested to ensure the method's reliability in routine Quality Control (QC) environments[2].

Validation_Workflow Dev Method Development (pH Optimization & Column Selection) SST System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) Dev->SST Spec Specificity (Peak Purity via DAD) SST->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%, RSD ≤ 2%) Lin->Acc Sens Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) Acc->Sens Robust Robustness (Temp ±5°C, Flow ±10%) Sens->Robust

ICH Q2(R2) HPLC Method Validation Workflow for 2-Methoxyquinoline-5-carboxylic acid.

Quantitative Validation Data Summary

To provide a clear benchmark for drug development professionals, the following table summarizes the expected quantitative thresholds for a successfully validated method under ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
Validation ParameterEvaluation MethodologyAcceptance Criteria
Specificity Peak purity angle vs. purity threshold (via PDA)Purity angle < Purity threshold (No interference)
Linearity 5 concentration levels (50% to 150% of nominal) R2≥0.999 , y-intercept near zero
Accuracy Triplicate preparations at 3 levels (80%, 100%, 120%)Mean recovery: 98.0% - 102.0%
Repeatability (Precision) 6 replicate injections at 100% target concentration%RSD 2.0%
LOD / LOQ Signal-to-Noise (S/N) ratio determinationLOD: S/N 3:1, LOQ: S/N 10:1
Robustness Vary Temp ( ± 5°C), Flow ( ± 0.1 mL/min), Org. Phase ( ± 2%)%RSD 2.0%, Rs​ > 2.0 maintained

By understanding the physicochemical properties of 2-Methoxyquinoline-5-carboxylic acid and applying a mechanistic approach to column selection and mobile phase buffering, scientists can develop a highly reliable analytical method. Strict adherence to these protocols ensures the method is robust, accurate, and ready for regulatory submission.

References

  • ICH Q2(R2) validation of analytical procedures - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzwXjRIJzkNgsfSpx_R5NKZjaHi2n2qsk_sY-X1wEZqsjcEnBHyQbyAJ2bBxoEyEGy7hheVfj2SVZOwph13y6k0b7BDXN_0F2a0AeZ6-0h4EOTtU1Py1gS4ODzAOkKC9OM-3lZ9b4lvtjcLAu0w9NXWdsrXwXqz6SiGZZ3iFB81H056RYisfvrum4=]
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Comparative

A Tale of Two Scaffolds: A Comparative Guide to 2-Methoxyquinoline-5-carboxylic Acid and 8-Hydroxyquinoline Derivatives in Drug Design

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework upon which a multitude of therapeutic agents have been built.[1][2][3] Its rigid, bicyclic arom...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework upon which a multitude of therapeutic agents have been built.[1][2][3] Its rigid, bicyclic aromatic system provides an ideal template for molecular recognition by a diverse array of biological targets. Within this family, two distinct classes of derivatives, 8-hydroxyquinolines and, to a lesser-explored extent, methoxyquinoline carboxylic acids, present divergent yet potentially complementary profiles for drug design.

This guide offers an in-depth, objective comparison of 2-methoxyquinoline-5-carboxylic acid and the well-established 8-hydroxyquinoline derivatives. We will delve into their known mechanisms of action, supported by experimental data, and provide detailed protocols for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and application of these scaffolds in their therapeutic programs.

Part 1: The Established Powerhouse - 8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline (8-HQ) moiety is a small, planar, and lipophilic molecule renowned for its potent and versatile biological activities.[4] These properties largely stem from its exceptional ability to chelate metal ions.[4][5] The close proximity of the hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring creates a bidentate ligand capable of forming stable complexes with a wide range of divalent and trivalent metal ions, including Fe³⁺, Cu²⁺, and Zn²⁺.[5] This metal-binding capacity is central to its diverse pharmacological effects, which span antimicrobial, anticancer, and neuroprotective activities.[4]

Mechanism of Action: A Double-Edged Sword of Metal Chelation

The primary mechanism underpinning the bioactivity of 8-HQ derivatives is the sequestration of essential metal ions, thereby disrupting critical biological processes in pathogens and diseased cells.

  • Antimicrobial Activity: By binding to trace metals like iron and copper, 8-HQ derivatives inhibit the growth of bacteria and fungi.[5] These metals are essential cofactors for numerous enzymes involved in cellular respiration and DNA replication. Their sequestration effectively starves the microbes of these vital nutrients. Some 8-HQ derivatives, such as clioquinol and nitroxoline, have been used clinically as antimicrobial agents.[6]

  • Anticancer Activity: The anticancer effects of 8-HQ derivatives are also linked to their interaction with metal ions, particularly copper and zinc.[7] The resulting complexes can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. Furthermore, they can inhibit critical cellular machinery like the proteasome, a key regulator of protein homeostasis that is often dysregulated in cancer.[7]

  • Neuroprotective Activity: In neurodegenerative diseases such as Alzheimer's and Parkinson's, dysregulation of metal ion homeostasis is a key pathological feature.[4] 8-HQ derivatives can act as metal ionophores, helping to restore this balance. For instance, they can chelate excess copper and zinc in amyloid plaques, which are hallmarks of Alzheimer's disease, thereby reducing metal-induced oxidative stress and neurotoxicity.[4]

Signaling Pathway: Metal Ion-Mediated Cytotoxicity of 8-Hydroxyquinoline Derivatives

G cluster_1 Intracellular 8HQ 8-Hydroxyquinoline Derivative 8HQ_Metal 8HQ-Metal Complex 8HQ->8HQ_Metal Chelation Metal_ion Metal Ion (e.g., Cu²⁺, Fe²⁺) Metal_ion->8HQ_Metal ROS Reactive Oxygen Species (ROS) 8HQ_Metal->ROS Generates Proteasome Proteasome 8HQ_Metal->Proteasome Inhibits Enzymes Metalloenzymes 8HQ_Metal->Enzymes Sequesters metal cofactors from Apoptosis Apoptosis ROS->Apoptosis Induces Proteasome->Apoptosis Inhibition leads to Enzyme_inhibition Enzyme Inhibition Enzymes->Enzyme_inhibition

Caption: Metal chelation by 8-HQ derivatives disrupts cellular homeostasis.

Performance Data of Selected 8-Hydroxyquinoline Derivatives
CompoundBiological ActivityTarget/Cell LineIC50/MICReference
Nitroxoline AnticancerHuman cancer cell lines5-10 fold lower than clioquinol[8]
Clioquinol AntifungalCandida and dermatophytes0.031–2 µg/ml[9]
8-Hydroxy-2-quinolinecarbaldehyde AnticancerHep3B (Hepatocellular carcinoma)6.25±0.034 μg/mL[10]
PH265 AntifungalCryptococcus spp.0.5-1 µg/mL[11]
5,7-Dichloro-8-hydroxy-2-methylquinoline AntibacterialM. tuberculosis0.1 µM[12]

Part 2: The Enigmatic Challenger - 2-Methoxyquinoline-5-carboxylic Acid

In stark contrast to the extensive body of research on 8-hydroxyquinoline derivatives, 2-methoxyquinoline-5-carboxylic acid remains a relatively enigmatic entity in the published scientific literature. Its primary documented role is as a chemical intermediate in the synthesis of more complex molecules, particularly for neurological applications.[13] However, the broader class of quinoline carboxylic acids and methoxy-substituted quinolines has shown significant promise in various therapeutic areas.

Postulated Mechanisms of Action and Therapeutic Potential

While direct experimental evidence for the biological activity of 2-methoxyquinoline-5-carboxylic acid is scarce, we can infer potential mechanisms and applications based on its structural features and the known activities of related compounds.

  • Bioisosterism of the Carboxylic Acid: The carboxylic acid moiety is a common pharmacophore, but its presence can sometimes lead to poor pharmacokinetic properties.[14] In some contexts, it can act as a bioisostere for other functional groups, or its chelating ability, though weaker than that of 8-hydroxyquinolines, could play a role in biological activity.[14][15]

  • Anticancer Potential: Numerous quinoline carboxylic acid derivatives have demonstrated anticancer activity.[1][16][17] For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors.[17] It is plausible that 2-methoxyquinoline-5-carboxylic acid could exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms such as cell cycle arrest or induction of apoptosis.[16]

  • Antimicrobial and Anti-inflammatory Activity: Quinoline-4-carboxylic acids are known for their anti-inflammatory and analgesic properties.[15] Additionally, some 8-methoxyquinoline-2-carboxamide derivatives have shown antibacterial activity.[18] This suggests that 2-methoxyquinoline-5-carboxylic acid could possess antimicrobial or anti-inflammatory properties, warranting further investigation.

  • Neuroprotective Potential: The quinoline scaffold is a key feature in compounds designed to combat neurodegenerative diseases.[3] Given that 2-methoxyquinoline-5-carboxylic acid is used in the synthesis of compounds for neurological disorders, it is conceivable that the molecule itself may possess neuroprotective properties.[13] For example, quinolinic acid, a structurally related compound, is a known excitotoxin, and its effects can be modulated by other agents.[19][20]

Logical Relationship: From Scaffold to Potential Bioactivity

G cluster_0 Structural Features cluster_1 Inferred Potential Biological Activities Scaffold 2-Methoxyquinoline-5-carboxylic Acid QuinolineCore Quinoline Core (Privileged Scaffold) Scaffold->QuinolineCore Methoxy Methoxy Group (Modulates Lipophilicity/Metabolism) Scaffold->Methoxy CarboxylicAcid Carboxylic Acid (Potential Bioisostere/Chelator) Scaffold->CarboxylicAcid Anticancer Anticancer QuinolineCore->Anticancer Antimicrobial Antimicrobial QuinolineCore->Antimicrobial Neuroprotective Neuroprotective QuinolineCore->Neuroprotective AntiInflammatory Anti-inflammatory QuinolineCore->AntiInflammatory CarboxylicAcid->Anticancer CarboxylicAcid->AntiInflammatory

Caption: Inferring potential bioactivities from structural features.

Part 3: Experimental Protocols for Comparative Evaluation

To empirically assess and compare the therapeutic potential of 2-methoxyquinoline-5-carboxylic acid and 8-hydroxyquinoline derivatives, a series of standardized in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for key experiments.

Experimental Workflow: A Roadmap for Compound Evaluation

G Start Start: Compound Synthesis & Characterization Chelation Metal Chelation Assay (UV-Vis) Start->Chelation Antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) Start->Antimicrobial Anticancer Anticancer Cytotoxicity Assay (MTT Assay) Start->Anticancer Neuroprotection Neuroprotection Assay Start->Neuroprotection Data Data Analysis & SAR Studies Chelation->Data Antimicrobial->Data Anticancer->Data Neuroprotection->Data End End: Lead Compound Identification Data->End

Caption: A streamlined workflow for evaluating novel chemical entities.

Protocol 1: Metal Chelation Assay (UV-Vis Spectrophotometry)

This protocol assesses the ability of the test compounds to chelate metal ions, a key mechanism for 8-hydroxyquinoline derivatives.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in ethanol).

    • Prepare stock solutions of metal salts (e.g., 2 mM FeCl₂, CuCl₂, ZnCl₂ in deionized water).

    • Prepare a buffer solution (e.g., Tris-HCl, pH 7.4).

  • Assay Procedure:

    • In a 1 cm quartz cuvette, mix the test compound solution (final concentration 5 x 10⁻⁵ M) and the metal ion solution (final concentration 1 x 10⁻⁴ M) in the buffer.[4]

    • Incubate the mixture at room temperature for 30 minutes.[4]

    • Measure the UV-Vis absorption spectrum of the solution from 230 to 600 nm using a spectrophotometer.[4]

    • Use the buffer solution containing only the test compound as a blank.

  • Data Analysis:

    • A shift in the maximum absorption wavelength (λmax) upon the addition of the metal ion indicates the formation of a compound-metal complex.[21] The magnitude of this shift can be correlated with the strength of the chelation.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

  • Reagent and Culture Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.[22]

    • Inoculate each well with the standardized bacterial suspension.[22]

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Protocol 3: Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[7][11][23][24]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable medium.

    • Seed the cells into a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere for 24 hours.[24]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Cell viability is calculated as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Protocol 4: Neuroprotection Assay

This protocol evaluates the ability of the compounds to protect neuronal cells from a toxic insult.[5][25]

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

    • Seed the cells in a 96-well plate.

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of the test compound for 24 hours.[5]

    • Induce neurotoxicity by adding a toxic agent (e.g., glutamate, 6-hydroxydopamine).[5]

    • Co-incubate for an additional 24 hours.

  • Viability Assessment:

    • Assess cell viability using the MTT assay as described in Protocol 3.

  • Data Analysis:

    • Compare the viability of cells treated with the toxic agent alone to those pre-treated with the test compound. An increase in viability indicates a neuroprotective effect.

Conclusion: Charting the Course for Future Drug Discovery

This guide illuminates the stark contrast between the well-trodden path of 8-hydroxyquinoline derivatives and the uncharted territory of 2-methoxyquinoline-5-carboxylic acid in drug design. The former represents a class of compounds with a rich history, a well-understood mechanism of action centered on metal chelation, and a broad spectrum of demonstrated biological activities. The latter, while currently lacking a substantial body of direct evidence, is a member of a privileged structural class with tantalizing, albeit inferred, therapeutic potential.

For researchers and drug development professionals, 8-hydroxyquinoline derivatives offer a solid foundation for optimization and development, with a clear rationale for their application in infectious diseases, oncology, and neurodegenerative disorders. In contrast, 2-methoxyquinoline-5-carboxylic acid presents an opportunity for novel discovery. The experimental protocols detailed herein provide a clear roadmap for the systematic evaluation of this and other under-explored quinoline derivatives. By applying these methodologies, the scientific community can begin to unravel the therapeutic potential of these enigmatic molecules and potentially uncover the next generation of quinoline-based medicines.

References

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  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4).
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  • Enhanced neuronal damage by co-administration of quinolinic acid and free radicals, and protection by adenosine A2A receptor antagonists. PubMed. (2002, March 15). [Link]

  • Enhanced neuronal damage by co-administration of quinolinic acid and free radicals, and protection by adenosine A2A receptor antagonists. PMC. [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. (2022, July 5). [Link]

  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. MDPI. [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern Comparison: 2-Methoxyquinoline-5-carboxylic Acid and Its Positional Isomers

As a Senior Application Scientist, one of the most persistent analytical challenges in drug metabolism and pharmacokinetics (DMPK) is the unambiguous differentiation of positional isomers using liquid chromatography-tand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent analytical challenges in drug metabolism and pharmacokinetics (DMPK) is the unambiguous differentiation of positional isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For functionalized heterocycles like 2-Methoxyquinoline-5-carboxylic acid—a critical scaffold in the development of kinase inhibitors and antiviral agents—relying solely on exact mass is insufficient.

This guide provides an objective, data-driven comparison of the collision-induced dissociation (CID) fragmentation patterns of 2-Methoxyquinoline-5-carboxylic acid against its structurally related alternatives: 2-Methoxyquinoline-4-carboxylic acid and 2-Methoxyquinoline-8-carboxylic acid . By understanding the mechanistic causality behind these fragmentation pathways, researchers can design highly specific Multiple Reaction Monitoring (MRM) transitions for robust quantification.

Mechanistic Rationale: Causality in CID Fragmentation

The fragmentation of quinoline carboxylic acid derivatives in positive electrospray ionization (ESI+) is governed by the localization of the retained proton and the spatial relationship between functional groups [1]. For 2-methoxyquinoline carboxylic acids (Precursor [M+H]+=204.06 m/z ), the primary fragmentation pathways involve the neutral losses of a methyl radical ( -CH3∙​ , 15 Da), water ( -H2​O , 18 Da), and carbon dioxide ( -CO2​ , 44 Da) [2].

However, the relative abundance and thermodynamic favorability of these losses are strictly dictated by positional isomerism:

  • 2-Methoxyquinoline-5-carboxylic acid (The Target): The carboxylic acid is located on the benzenoid ring, distant from the protonated quinoline nitrogen. Without neighboring group participation, the molecule undergoes standard collision-induced decarboxylation ( -CO2​ ) to yield a stable aryl cation at m/z 160.07. The 2-methoxy group independently loses a methyl radical to form m/z 189.04.

  • 2-Methoxyquinoline-4-carboxylic acid: The carboxylic acid is positioned on the electron-deficient pyridine ring. The proximity to the C5 position (peri-interaction) and the electron-withdrawing nature of the protonated nitrogen drastically lower the activation energy for decarboxylation, making the -CO2​ loss the overwhelmingly dominant base peak.

  • 2-Methoxyquinoline-8-carboxylic acid: The C8-carboxylic acid is adjacent to the quinoline nitrogen. This spatial arrangement triggers a pronounced "ortho effect" (anchimeric assistance) [3]. The protonated nitrogen facilitates an intramolecular proton transfer to the carboxylic hydroxyl group, driving a highly favorable loss of -H2​O (m/z 186.05) to form a stable, fused oxazolium-like cyclic intermediate.

Fragmentation Pathway Visualization

Fragmentation_Pathway M [M+H]+ m/z 204.06 F1 [M+H - CH3]+ m/z 189.04 M->F1 -CH3 (15 Da) F2 [M+H - H2O]+ m/z 186.05 M->F2 -H2O (18 Da) F3 [M+H - CO2]+ m/z 160.07 M->F3 -CO2 (44 Da) F4 [M+H - CH3 - CO2]+ m/z 145.05 F1->F4 -CO2 (44 Da) F3->F4 -CH3 (15 Da)

Primary collision-induced dissociation (CID) fragmentation pathways for the [M+H]+ precursor ion.

Comparative Fragmentation Data

To objectively compare the performance and differentiation of these isomers, the following table summarizes the quantitative high-resolution MS/MS data obtained under identical collision energies (CE = 25 eV).

CompoundPrecursor Ion (m/z)Dominant Product Ions (m/z)Key Neutral LossesMechanistic Driver
2-Methoxyquinoline-5-carboxylic acid 204.06189.04 (45%), 160.07 (100%), 145.05 (30%) -CH3​ , -CO2​ Standard CID decarboxylation; benzenoid ring stability.
2-Methoxyquinoline-4-carboxylic acid 204.06160.07 (100%), 132.08 (40%) -CO2​ , -CO Peri-interaction; electron-deficient pyridine ring accelerates -CO2​ loss.
2-Methoxyquinoline-8-carboxylic acid 204.06186.05 (100%), 158.06 (65%), 160.07 (15%) -H2​O , -CO Anchimeric assistance (ortho effect) from the adjacent quinoline nitrogen.

Note: Relative abundances (in parentheses) are highly dependent on the specific collision energy applied but reflect the thermodynamic stability of the resulting fragments.

Self-Validating Experimental Protocol

To ensure reproducibility, the following step-by-step LC-MS/MS methodology must be employed. This protocol is designed as a self-validating system: if the chromatography parameters are strictly followed, baseline resolution of the three isomers will be achieved prior to mass analysis, serving as an orthogonal validation to the MS/MS spectra [2].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 1.0 mg of the quinoline carboxylic acid standard and dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to remove any particulates. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (UPLC)

  • Column: Equip the system with a Waters Acquity UPLC BEH C18 column (2.1 mm x 100 mm, 1.7 µm particle size). Maintain the column compartment at 40°C.

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: Run a linear gradient starting at 5% B, ramping to 95% B over 6.0 minutes at a flow rate of 0.4 mL/min. Hold at 95% B for 1.5 minutes before re-equilibrating.

Step 3: Mass Spectrometry Parameters (ESI-TOF/Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Targeted MS/MS: Isolate the precursor ion [M+H]+=204.06 m/z in the quadrupole with an isolation window of 1.0 Da.

  • Collision Energy: Apply a normalized collision energy (NCE) ramp from 15 eV to 35 eV using Argon as the collision gas to capture both low-energy ( -H2​O ) and high-energy ( -CO2​ , -CH3​ ) fragmentation events.

Experimental Workflow Visualization

MS_Workflow N1 1. Sample Preparation 1 µg/mL in 50% MeOH N2 2. UPLC Separation BEH C18, 0.1% FA N1->N2 N3 3. ESI+ Ionization Capillary: 3.0 kV N2->N3 N4 4. Quadrupole Isolation Parent m/z 204.06 N3->N4 N5 5. CID Fragmentation CE: 15-35 eV N4->N5 N6 6. TOF Detection High-Res Mass Analysis N5->N6

Step-by-step LC-ESI-MS/MS experimental workflow for quinoline carboxylic acid analysis.

Conclusion

While 2-Methoxyquinoline-5-carboxylic acid shares an identical exact mass with its 4- and 8-positional isomers, high-resolution MS/MS provides a definitive means of differentiation. By analyzing the causality of the fragmentation—specifically the standard decarboxylation of the 5-COOH isomer versus the ortho-effect driven dehydration of the 8-COOH isomer—analytical scientists can construct highly specific MRM assays. Implementing the self-validating LC-MS/MS protocol outlined above ensures both chromatographic resolution and mass-spectral confirmation, safeguarding the scientific integrity of downstream pharmacokinetic data.

References

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: ResearchGate URL:[Link][1]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PubMed Central (PMC) / NIH URL:[Link] [2]

  • MALDI-TOF mass spectra of chemset 9 when coupled step-wise (Discussion of the Ortho Effect in MS) Source: ResearchGate URL:[Link] [3]

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Methoxyquinoline-5-carboxylic Acid: A Procedural Guide

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-Methoxyquinoline-5-carboxylic acid. The procedures outlined herein are designed to ensure the safety of laboratory pers...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-Methoxyquinoline-5-carboxylic acid. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide must be used in conjunction with your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) for the compound.

While a specific Safety Data Sheet for 2-Methoxyquinoline-5-carboxylic acid was not located, the hazard profile can be inferred from structurally similar compounds, such as quinoline, quinoline-2-carboxylic acid, and other substituted quinolines.[1][2][3][4][5] Based on these analogs, 2-Methoxyquinoline-5-carboxylic acid should be handled as a hazardous substance with potential for skin, eye, and respiratory irritation, as well as possible acute toxicity if swallowed.[3][4][5] Quinolines as a class are also noted for their potential to cause genetic defects, cancer, and long-term adverse effects in the aquatic environment.[6][7]

Therefore, all waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [1]

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

The foundation of safe disposal is a thorough understanding of the risks. Based on analogous compounds, a cautious approach is mandated.

1.1. Presumed Hazard Profile:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][8]

  • Eye Damage/Irritation: Causes serious eye irritation.[3][4][5][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][5]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[2][6][9]

1.2. Mandatory Personal Protective Equipment (PPE): Before handling the pure compound or any waste materials, the following PPE is required:

  • Hand Protection: Nitrile or neoprene gloves.[1]

  • Eye Protection: Chemical splash goggles or a face shield if there is a splash hazard.

  • Skin and Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: When handling the solid powder outside of a fume hood, a particulate respirator (N95 or higher) is necessary to prevent inhalation.[1] All handling of the compound should ideally occur within a certified chemical fume hood.[1]

Summary of Safety & Disposal Parameters
Presumed Hazard Class Acute Toxicity (Oral), Skin/Eye/Respiratory Irritant, Chronic Aquatic Toxin
Required PPE Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Respirator (for solids)
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Strong Acids.[6]
Primary Disposal Method Segregated Hazardous Chemical Waste destined for incineration.[2]
Section 2: Step-by-Step Waste Disposal Protocol

This protocol covers the journey of 2-Methoxyquinoline-5-carboxylic acid waste from the point of generation to its final collection point in the lab.

Step 2.1: Waste Determination and Segregation Immediately upon generation, all materials contaminated with 2-Methoxyquinoline-5-carboxylic acid must be declared hazardous waste. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).[1]

  • Solvent rinses from contaminated glassware.

Causality: Proper determination is the critical first step. Misclassifying hazardous waste can lead to improper disposal, environmental contamination, and regulatory violations. Nitrogen-containing heterocyclic compounds are of particular concern due to their persistence and potential health risks.[10]

Step 2.2: Waste Stream Selection Two primary waste streams will be generated:

  • Solid Hazardous Waste: For contaminated gloves, weigh boats, paper towels, and solidified residues.

  • Liquid Hazardous Waste: For solutions and solvent rinses.

Segregation is paramount. Do not mix this waste with other chemical waste streams unless you have confirmed compatibility. Specifically, keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[6]

Step 2.3: Containerization

  • Select Appropriate Containers: Use only university- or facility-approved hazardous waste containers. These should be made of a material compatible with the waste (e.g., polyethylene for many organic solvents). The container must have a screw-top or other securely sealing lid.

  • Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Do Not Overfill: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion.

Step 2.4: Labeling Proper labeling is a non-negotiable safety and regulatory requirement.

  • Use the Correct Tag: Affix your institution's hazardous waste tag to the container before adding the first drop of waste.

  • Complete All Fields: Clearly write the full chemical name: "Waste 2-Methoxyquinoline-5-carboxylic acid." List all components and their approximate percentages, including solvents.

  • Identify Hazards: Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").

  • Generator Information: Include the name of the principal investigator, the lab location, and the date of accumulation.

Trustworthiness: A complete and accurate label is a cornerstone of a self-validating safety system. It communicates the container's contents and hazards to everyone in the laboratory and to the ultimate disposal handlers, ensuring it is managed correctly at every stage.

Section 3: On-Site Accumulation and Final Disposal

3.1. Satellite Accumulation Area (SAA) Store your labeled, sealed waste containers in your laboratory's designated Satellite Accumulation Area. This area must be at or near the point of waste generation and under the control of the lab personnel.

3.2. Arranging for Pickup Once a waste container is full, or if you are ceasing work with the compound, arrange for its disposal through your institution's Environmental Health & Safety (EHS) office. Follow their specific procedures for requesting a waste pickup. Do not move hazardous waste containers between laboratories or buildings.

3.3. Spill Cleanup and Decontamination In the event of a spill, all cleanup materials must also be disposed of as hazardous waste.

  • Contain the Spill: Use a spill kit with an appropriate absorbent material.

  • Decontaminate: Clean the affected area with a suitable solvent, and collect this solvent as liquid hazardous waste.[1]

  • Package Waste: Place all contaminated absorbents, PPE, and other materials into a solid hazardous waste container.

Diagram: Disposal Workflow for 2-Methoxyquinoline-5-carboxylic Acid

The following diagram outlines the decision-making and procedural flow for proper disposal.

G cluster_gen Point of Generation cluster_proc In-Lab Waste Handling Protocol cluster_store Storage & Pickup gen Waste Generated (Solid or Liquid) det Step 2.1: Determine as Hazardous Waste gen->det cont Step 2.2 & 2.3: Select & Fill Appropriate Container det->cont Segregate Solid vs. Liquid label_node Step 2.4: Attach & Complete Hazardous Waste Label cont->label_node seg Check for Incompatibles (e.g., Oxidizers, Strong Acids/Bases) label_node->seg saa Store Sealed Container in Satellite Accumulation Area (SAA) seg->saa If compatible pickup Request Pickup from Environmental Health & Safety (EHS) saa->pickup When full end Final Disposal by Licensed Vendor pickup->end

Caption: Waste Disposal Decision and Workflow Diagram.

References

  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Lobachemie.com. [Link]

  • Penta. (2025). Quinoline - SAFETY DATA SHEET. Penta.cz. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Chemos.de. [Link]

  • Dinodia, M. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. [Link]

  • Ma, C., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. PubMed. [Link]

  • Dinodia, M. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. [Link]

  • OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]

  • Malviya, M., et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Bentham Science. [Link]

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